3-Methyl-5-o-tolyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-(2-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKAVZKWTXSJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Methyl-5-o-tolyl-1H-pyrazole, a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The pyrazole core is a privileged structure in medicinal chemistry, featured in numerous approved drugs.[1][2] This document focuses on the venerable yet highly efficient Knorr pyrazole synthesis, detailing the prerequisite synthesis of the key 1,3-dicarbonyl intermediate and the subsequent cyclocondensation. We will explore the mechanistic underpinnings, regiochemical considerations, detailed experimental protocols, and the rationale behind process variables. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern drug discovery, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] A notable example is Celecoxib, a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core and is widely used for its anti-inflammatory and analgesic effects.[6][7][8] The 3-methyl-5-aryl substitution pattern, as seen in our target molecule, is a common feature in compounds designed as kinase inhibitors, such as JNK3 inhibitors for neurodegenerative diseases, underscoring the therapeutic potential of this class of molecules.[9]
The o-tolyl substituent introduces specific steric and electronic properties that can be crucial for modulating target binding affinity and pharmacokinetic profiles. Therefore, robust and well-understood synthetic routes to molecules like this compound are essential for enabling further drug discovery and development efforts. This guide will focus on the most classical and reliable approach: a two-step sequence involving a Claisen condensation followed by a Knorr cyclocondensation.
Core Synthesis Strategy: A Two-Step Approach
The most direct and widely employed route to 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[10][11][12] Since the required unsymmetrical diketone, 1-(o-tolyl)butane-1,3-dione, is not commonly available commercially, its synthesis is the logical first step.
The overall synthetic workflow is depicted below:
Caption: Overall two-step synthesis workflow.
Part A: Synthesis of 1-(o-tolyl)butane-1,3-dione via Claisen Condensation
Principle and Mechanistic Insight
The formation of the 1,3-diketone precursor is achieved through a "crossed" Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester.[13][14] In this specific case, the enolate of 2'-methylacetophenone (o-tolyl methyl ketone) acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate.
The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required. The pKa of the α-protons of a ketone is approximately 20, necessitating a base strong enough to generate a sufficient concentration of the enolate for the reaction to proceed.[14] The reaction is driven to completion because the resulting 1,3-diketone is significantly more acidic (pKa ≈ 9-11) than the starting ketone or the alcohol byproduct (ethanol, pKa ≈ 16). The final deprotonation of the product by the alkoxide base renders the last step irreversible and shifts the equilibrium towards the product.[13]
Experimental Protocol: Synthesis of 1-(o-tolyl)butane-1,3-dione
Materials:
-
2'-Methylacetophenone
-
Sodium Hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Ethyl Acetate (anhydrous)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric Acid (e.g., 3 M)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of 2'-methylacetophenone (1.0 equivalent) at room temperature.
-
Enolate Formation: Heat the mixture to a gentle reflux for 1-2 hours to ensure complete enolate formation.
-
Condensation: Cool the reaction mixture to room temperature. Add anhydrous ethyl acetate (1.5 equivalents) dropwise via an addition funnel over 30 minutes. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of cold water.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~5-6 with 3 M HCl. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(o-tolyl)butane-1,3-dione, which can be used in the next step without further purification or purified by vacuum distillation if necessary.
Key Parameters and Rationale
| Parameter | Recommended Condition | Rationale & Field Insights |
| Base | Sodium Hydride (NaH) | Provides an irreversible deprotonation of the ketone, driving the reaction forward. Safer to handle than sodium metal and more effective than alkoxides in some cases. |
| Solvent | Anhydrous Toluene or THF | Must be aprotic and anhydrous to prevent quenching of the strong base and enolate intermediate. Toluene is often preferred for its higher boiling point. |
| Stoichiometry | Excess Ethyl Acetate | Using an excess of the ester component helps to drive the equilibrium towards the product. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen/Argon) | Crucial for preventing the reaction of the highly reactive strong base and enolate with atmospheric moisture and oxygen. |
Part B: Knorr Synthesis of this compound
Principle and Regioselectivity
The Knorr pyrazole synthesis is a robust cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[11][15] The mechanism involves two key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups to form a hydrazone intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration to form the stable, aromatic pyrazole ring.
Caption: Simplified Knorr pyrazole synthesis mechanism.
A critical consideration for unsymmetrical diketones like 1-(o-tolyl)butane-1,3-dione is regioselectivity . The reaction could potentially yield two isomers: this compound and 5-methyl-3-o-tolyl-1H-pyrazole. The outcome is dictated by which carbonyl group is attacked first.[16]
-
Aryl Ketone Carbonyl: Sterically more hindered but electronically activated by the aromatic ring.
-
Methyl Ketone Carbonyl: Sterically less hindered.
Under acidic conditions, the reaction typically favors the initial attack on the more reactive ketone (the one adjacent to the methyl group), leading to the desired 3-methyl-5-aryl-pyrazole isomer. This is because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, and the methyl ketone is generally more susceptible to nucleophilic attack than the sterically bulkier aryl ketone.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(o-tolyl)butane-1,3-dione (from Part A)
-
Hydrazine Hydrate (NH₂NH₂·H₂O) or Hydrazine Dihydrochloride
-
Ethanol or Glacial Acetic Acid
-
Ice
-
Water
Procedure:
-
Dissolution: Dissolve the crude 1-(o-tolyl)butane-1,3-dione (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask. Acetic acid often serves as both the solvent and an acid catalyst, promoting the reaction.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction is typically observed.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is often rapid due to the formation of the stable aromatic product.[12] Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water.
-
Precipitation: The pyrazole product should precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Filtration and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and hydrazine salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Key Parameters and Rationale
| Parameter | Recommended Condition | Rationale & Field Insights |
| Solvent/Catalyst | Glacial Acetic Acid | Acts as both a solvent and an acid catalyst. The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity and accelerating both the initial hydrazone formation and the final dehydration step. |
| Hydrazine Source | Hydrazine Hydrate | A convenient and commonly used liquid source of hydrazine. Hydrazine salts (e.g., hydrochloride) can also be used, often in protic solvents. |
| Temperature | Reflux | Ensures the reaction proceeds to completion in a reasonable timeframe, particularly for the dehydration step. |
| Work-up | Precipitation in Water | The pyrazole product is typically a non-polar solid with low solubility in water, allowing for easy isolation by precipitation and filtration. |
Conclusion
The synthesis of this compound is reliably achieved through a well-established two-step sequence. The Claisen condensation provides efficient access to the requisite 1,3-dicarbonyl precursor, 1-(o-tolyl)butane-1,3-dione. The subsequent Knorr pyrazole synthesis offers a high-yielding and straightforward method for constructing the final heterocyclic product. Understanding the mechanistic principles, particularly the factors governing regioselectivity in the cyclocondensation step, is paramount for ensuring the desired isomer is obtained. The protocols described herein are robust and scalable, providing a solid foundation for researchers and drug development professionals working with this important class of bioactive molecules.
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]
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Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Angewandte Chemie International Edition. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methyl-5-o-tolyl-1H-pyrazole
Preamble: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of pharmacologically active agents. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is prized for its metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[1] Derivatives of pyrazole have demonstrated a vast spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][3] The specific compound, 3-Methyl-5-o-tolyl-1H-pyrazole, serves as an exemplary model for exploring the synthesis and rigorous characterization required in the development of novel pyrazole-based therapeutics. This guide provides a detailed, field-proven methodology for its preparation and structural elucidation, grounded in established chemical principles.
Part 1: Synthesis via Knorr Pyrazole Condensation
The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] This approach is lauded for its high efficiency, operational simplicity, and the thermodynamic driving force toward the stable, aromatic pyrazole product.[1] For the targeted synthesis of this compound, the logical precursors are acetylacetone (a 1,3-dicarbonyl) and ortho-tolylhydrazine.
Mechanistic Rationale
The Knorr synthesis proceeds through a well-defined, acid-catalyzed pathway. The choice of an acid catalyst, even in trace amounts, is crucial as it protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
The mechanism unfolds as follows:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of o-tolylhydrazine attacks one of the carbonyl carbons of acetylacetone. This is followed by dehydration to yield a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of a stable, conjugated diene system within the five-membered ring, resulting in the aromatic this compound.[5]
Caption: Fig. 1: Mechanism of the Knorr Pyrazole Synthesis
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful execution yields a product whose purity can be readily confirmed by the characterization methods outlined in the subsequent section.
Reagents & Equipment:
-
ortho-Tolylhydrazine hydrochloride (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Sodium Acetate (1.0 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Equipment for filtration (Büchner funnel) and recrystallization
Workflow Diagram:
Caption: Fig. 2: Experimental Workflow for Synthesis
Step-by-Step Procedure:
-
Preparation: To a 100 mL round-bottom flask, add ortho-tolylhydrazine hydrochloride (e.g., 5.0 g) and sodium acetate (e.g., 5.2 g). The sodium acetate serves as a base to generate the free hydrazine from its hydrochloride salt in situ.
-
Dissolution: Add 40 mL of ethanol and stir the suspension for 10 minutes at room temperature.
-
Addition of Dicarbonyl: Add acetylacetone (1.1 equivalents) to the mixture dropwise.
-
Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 2-3 hours, indicated by the consumption of the limiting reagent (hydrazine).
-
Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. Subsequently, cool it further in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solid does not readily dissolve, add water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them under vacuum to a constant weight.
Part 2: Comprehensive Characterization
Rigorous structural confirmation and purity assessment are paramount. A combination of spectroscopic and physical methods provides an unambiguous identification of the synthesized this compound. The data presented below are predictive values based on established principles of spectroscopy for this class of compounds.[2][3]
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy This technique provides detailed information about the chemical environment of protons in the molecule. The spectrum is expected to show distinct signals for each unique proton set.
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.5 | Broad Singlet | 1H | Pyrazole N-H |
| ~7.20 - 7.40 | Multiplet | 4H | o-Tolyl Ar-H |
| ~6.15 | Singlet | 1H | Pyrazole C4-H |
| ~2.35 | Singlet | 3H | Pyrazole C3-CH₃ |
| ~2.20 | Singlet | 3H | o-Tolyl-CH₃ |
Causality Insight: The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The downfield shift is characteristic of a proton on a nitrogen within an aromatic system. The distinct singlets for the methyl groups and the pyrazole C4-proton are key identifiers, confirming the substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy This analysis identifies all unique carbon atoms in the structure.
| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Pyrazole C 3 |
| ~142.5 | Pyrazole C 5 |
| ~137.0 | o-Tolyl Quaternary C |
| ~131.0 | o-Tolyl Quaternary C |
| ~130.5 | o-Tolyl C H |
| ~128.5 | o-Tolyl C H |
| ~126.0 | o-Tolyl C H |
| ~105.0 | Pyrazole C 4 |
| ~20.5 | o-Tolyl -C H₃ |
| ~13.5 | Pyrazole -C H₃ |
Trustworthiness Check: The number of signals in the ¹³C NMR spectrum should correspond exactly to the number of chemically non-equivalent carbons in the proposed structure. The presence of signals in both the aromatic (~100-150 ppm) and aliphatic (~10-25 ppm) regions validates the overall structure.
IR (Infrared) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Predicted IR Absorption Bands (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3150 - 3300 (broad) | N-H Stretch |
| 3000 - 3100 | Aromatic C-H Stretch |
| 2850 - 2980 | Aliphatic C-H Stretch |
| ~1590, ~1500, ~1460 | C=C and C=N Ring Stretching |
Validation Point: The presence of a broad absorption band above 3100 cm⁻¹ is a strong indicator of the N-H group, confirming that the pyrazole ring is not N-substituted.
Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound, providing the most definitive confirmation of its elemental composition.
-
Molecular Formula: C₁₁H₁₂N₂
-
Molecular Weight: 172.23 g/mol
-
Expected Result (EI-MS): A prominent molecular ion peak (M⁺) at m/z = 172. This peak serves as a direct confirmation of the successful synthesis of the target molecule.
Physical Characterization
-
Melting Point: A sharp, well-defined melting point is a primary indicator of high purity. The experimentally determined value should be compared against literature values if available.
-
Appearance: The purified compound is expected to be a crystalline solid.
-
Purity (TLC): The final product should appear as a single spot on a TLC plate, with an Rf value distinct from the starting materials, further confirming its purity.
Conclusion
This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the Knorr pyrazole synthesis. The causality behind the chosen reaction conditions and the mechanistic pathway have been thoroughly explained. Furthermore, a comprehensive suite of characterization techniques has been outlined, providing a self-validating framework to ensure the structural integrity and purity of the final compound. This integrated approach of synthesis and rigorous analysis is fundamental to the progression of research in medicinal chemistry and drug development, enabling scientists to build upon this foundational knowledge with confidence.
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Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
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Gorden, J. D., & Grotjahn, D. B. (2015). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o397–o398. Retrieved from [Link]
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Rege, P. D., & Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic letters, 20(15), 4435–4438. Retrieved from [Link]
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An In-depth Technical Guide to 3-Methyl-5-o-tolyl-1H-pyrazole: Chemical Properties, Structure, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Methyl-5-o-tolyl-1H-pyrazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for the ortho-tolyl isomer is limited in publicly accessible literature, this document will leverage established principles of chemical reactivity and structure-activity relationships, drawing parallels with the closely related and well-documented para-tolyl isomer, 3-Methyl-5-p-tolyl-1H-pyrazole.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide spectrum of biological activities.[3][4] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases.[5] The subject of this guide, this compound, belongs to this important class of compounds and holds potential for further exploration in drug discovery programs.
Physicochemical Properties and Structural Elucidation
The chemical structure of this compound features a central pyrazole ring substituted with a methyl group at the 3-position and an o-tolyl group at the 5-position. The presence of the tolyl group, an aromatic ring with a methyl substituent, is expected to influence the compound's solubility, lipophilicity, and metabolic stability.
Note on Isomers: This guide primarily references data for the para-tolyl isomer (3-Methyl-5-p-tolyl-1H-pyrazole) due to the greater availability of published data. The positional difference of the methyl group on the tolyl ring (ortho vs. para) will likely lead to subtle differences in physical properties and biological activity due to steric and electronic effects.
Table 1: Physicochemical Properties of 3-Methyl-5-p-tolyl-1H-pyrazole [6]
| Property | Value |
| CAS Number | 90861-52-2 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Appearance | Cream-colored powder |
| Melting Point | 118-124 °C |
| Purity | ≥ 98% (HPLC) |
| Storage | 0-8 °C |
Structural Elucidation: Spectroscopic Signatures
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazole ring and the tolyl group, aromatic protons of the tolyl ring, a proton on the pyrazole ring, and a broad signal for the N-H proton. The coupling patterns of the aromatic protons will be indicative of the ortho substitution.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the pyrazole ring and the o-tolyl group.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings.
Synthesis of this compound
The synthesis of pyrazoles is a well-established process in organic chemistry, typically achieved through the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7]
General Synthetic Protocol
The synthesis of this compound would likely proceed via the reaction of an appropriately substituted 1,3-diketone, specifically 1-(o-tolyl)butane-1,3-dione, with hydrazine hydrate.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(o-tolyl)butane-1,3-dione and a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
Reaction Progression: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Biological Activity
The pyrazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities.[1][2][3][4] Derivatives of pyrazole have shown significant promise in various therapeutic areas.
Potential Therapeutic Areas
-
Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known for their anti-inflammatory and analgesic properties.[5][6] The structural features of this compound make it a candidate for investigation in this area.
-
Anticancer: The pyrazole nucleus is present in several anticancer agents.[5] Further studies could explore the cytotoxic and antiproliferative effects of this compound against various cancer cell lines.
-
Antimicrobial: Pyrazole derivatives have also demonstrated antibacterial and antifungal activities.[1] This opens up avenues for its evaluation as a potential antimicrobial agent.
-
Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are utilized in agriculture as herbicides and fungicides, highlighting the versatility of this chemical class.[6]
The biological activity of this compound would be influenced by the steric and electronic nature of the o-tolyl group, which can affect its binding to biological targets.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents and other valuable chemical entities. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential applications, drawing upon data from its closely related isomer. Further empirical investigation into the synthesis, characterization, and biological evaluation of the ortho-tolyl isomer is warranted to fully elucidate its potential in drug discovery and other scientific fields.
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An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-o-tolyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-o-tolyl-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substitution pattern on the pyrazole ring, as well as the nature and position of substituents on any appended aromatic rings, plays a crucial role in determining the molecule's physical, chemical, and biological properties. This guide provides a detailed examination of the core physical properties of this compound, offering insights for its application in research and development.
It is important to note that while this guide focuses on the ortho-tolyl isomer, much of the available experimental data is for the closely related para-tolyl and unsubstituted phenyl analogues. This guide will leverage this data to predict and understand the properties of the o-tolyl derivative, with careful consideration of the steric and electronic effects of the ortho-methyl group.
Molecular Structure and Tautomerism
The fundamental structure of this compound consists of a five-membered pyrazole ring with a methyl group at the 3-position and an o-tolyl (2-methylphenyl) group at the 5-position. A key feature of N-unsubstituted pyrazoles is their ability to exist as tautomers. This arises from the migration of the proton on the nitrogen atom.
Caption: Tautomeric equilibrium of this compound.
This tautomerism is a critical consideration as the position of the substituents relative to the NH and N atoms can influence intermolecular interactions and, consequently, the bulk physical properties of the compound.
Core Physical Properties
The physical properties of this compound are summarized below. Data for the analogous p-tolyl isomer is provided for comparison.
| Physical Property | 3-Methyl-5-p-tolyl-1H-pyrazole | Notes and Predicted Effects for the o-tolyl Isomer |
| Molecular Formula | C₁₁H₁₂N₂ | Identical for the o-tolyl isomer. |
| Molecular Weight | 172.23 g/mol | Identical for the o-tolyl isomer. |
| Appearance | Cream-colored powder[1] | The o-tolyl isomer is expected to be a crystalline solid, potentially with a similar appearance. |
| Melting Point | 118-124 °C[1], 125 °C | The melting point of the o-tolyl isomer may be slightly different due to potential changes in crystal packing efficiency caused by the steric hindrance of the ortho-methyl group. |
| Boiling Point | 342.3±11.0 °C (Predicted) | The boiling point is expected to be similar, though minor variations may arise from differences in intermolecular forces. A structurally similar compound, 3-(2-methylphenyl)-1H-pyrazol-5-amine, has a reported boiling point of 108-112 °C at 5 mmHg. |
| Density | 1.084±0.06 g/cm³ (Predicted) | The density of the o-tolyl isomer is anticipated to be in a similar range. |
| Solubility | Favorable solubility characteristics mentioned[1] | The presence of the additional methyl group in the o-tolyl isomer is expected to slightly increase its lipophilicity, potentially leading to higher solubility in nonpolar organic solvents and lower solubility in polar solvents compared to the p-tolyl isomer. For the related 3-methyl-5-phenyl-1H-pyrazole, a low aqueous solubility of 5.2 µg/mL at pH 7.4 has been reported. |
| pKa | 14.08±0.10 (Predicted) | The basicity of the pyrazole ring is influenced by the electronic effects of its substituents. The electron-donating nature of the tolyl group is expected to result in a pKa in this range for the o-tolyl isomer as well. |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole ring, the methyl group on the tolyl ring, the aromatic protons of the tolyl ring, and the proton on the pyrazole ring. The NH proton of the pyrazole ring will likely appear as a broad singlet, and its chemical shift will be sensitive to solvent and concentration. The aromatic protons of the o-tolyl group will exhibit a complex splitting pattern due to their proximity and coupling with each other.
¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons, the carbons of the pyrazole ring, and the carbons of the tolyl ring. The chemical shifts of the pyrazole ring carbons are characteristic and can be used to confirm the structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration, characteristic of the pyrazole ring. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and tolyl rings are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 172. Fragmentation patterns would likely involve the loss of a methyl group, as well as cleavage of the pyrazole and tolyl rings. For the related 3-methyl-5-phenyl-1H-pyrazole, the mass spectrum shows a base peak at m/z 158.
Experimental Methodologies
The determination of the physical properties of a novel compound like this compound requires a systematic experimental approach.
Synthesis and Purification
A common route for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. For this compound, a suitable precursor would be 1-(o-tolyl)butane-1,3-dione, which upon reaction with hydrazine hydrate would yield the desired product.
Caption: General synthetic scheme for this compound.
Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography. The purity of the final compound is critical for accurate physical property measurements and is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.
Protocol:
-
A small amount of the purified, dry crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range over which the sample melts is recorded. A sharp melting range (typically less than 2 °C) is indicative of a pure compound.
Solubility Assessment
Determining the solubility in various solvents is crucial for applications in drug formulation and analytical method development.
Protocol (Qualitative):
-
To a series of small test tubes, add a small, measured amount of this compound (e.g., 1-2 mg).
-
To each tube, add a small volume (e.g., 0.1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Observe for dissolution at room temperature. If the compound does not dissolve, gently warm the mixture and observe again.
-
Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble.
Protocol (Quantitative - Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The mixture is agitated (e.g., on a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This compound represents a valuable scaffold for further chemical exploration, particularly in the realm of medicinal chemistry. While direct experimental data for this specific isomer is limited, a comprehensive understanding of its physical properties can be inferred from its molecular structure and data from closely related analogues. The presence of the ortho-tolyl group is expected to influence its solid-state properties, such as melting point and crystal packing, as well as its solubility profile. The spectroscopic characteristics, predictable from fundamental principles and comparison with similar compounds, provide the necessary tools for its identification and characterization. The experimental protocols outlined in this guide offer a robust framework for researchers to determine the precise physical properties of this and other novel pyrazole derivatives, thereby facilitating their advancement in various scientific and industrial applications.
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The Pharmacological Versatility of Pyrazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
Foreword: The Enduring Legacy and Future Promise of Pyrazoles in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse substitutions have enabled the development of a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] From the pioneering anti-inflammatory drug Celecoxib to cutting-edge kinase inhibitors in oncology, pyrazole derivatives continue to be a fertile ground for the discovery of novel therapeutics.[3][4][5] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential biological activities of novel pyrazole derivatives. We will delve into the mechanistic underpinnings of their actions, detail robust experimental protocols for their evaluation, and present a framework for the rational design of next-generation pyrazole-based drugs.
The Pyrazole Core: A Foundation for Diverse Biological Engagement
The unique electronic configuration of the pyrazole ring, coupled with the ease of functionalization at multiple positions, allows for the fine-tuning of steric and electronic properties. This adaptability is the primary reason for its success in engaging a wide array of biological targets.[3][6] Understanding the structure-activity relationships (SAR) is paramount in harnessing the full potential of this scaffold. Strategic modifications can enhance target specificity, improve pharmacokinetic profiles, and mitigate off-target toxicities.[3]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Novel pyrazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[3][7] The rationale behind exploring pyrazoles for anticancer activity lies in their ability to mimic endogenous ligands and interact with key enzymatic and signaling pathways crucial for cancer cell proliferation and survival.[3][8]
Mechanism I: Kinase Inhibition - Halting Aberrant Cell Signaling
A predominant mechanism of anticancer action for many pyrazole derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.[4][5] Pyrazoles can be designed to target the ATP-binding pocket of specific kinases, thereby blocking downstream signaling pathways that drive cell growth and survival.
Key Kinase Targets for Pyrazole Derivatives:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a key target for pyrazole-based inhibitors.[3][8]
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDK inhibition by pyrazole derivatives can induce cell cycle arrest and apoptosis.[3][8][9]
-
Bruton's Tyrosine Kinase (BTK): Important in B-cell malignancies, BTK is another validated target for pyrazole scaffolds.[3][10]
-
BRAF V600E: Pyrazole-containing compounds have shown inhibitory activity against this mutated kinase, which is prevalent in melanoma.[3][10]
Experimental Workflow: Evaluating a Novel Pyrazole Derivative as a Kinase Inhibitor
The following diagram illustrates a typical workflow for assessing the kinase inhibitory potential of a newly synthesized pyrazole compound. The causality behind this sequence is to first establish a direct interaction with the target kinase and then to evaluate its functional consequences in a cellular context.
Caption: Workflow for Kinase Inhibitor Evaluation.
Mechanism II: Induction of Apoptosis and Cell Cycle Arrest
Several novel pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7][9] This is a highly desirable characteristic for an anticancer agent, as it leads to the programmed death of malignant cells.
A study on novel pyrazole-indole hybrids demonstrated that potent compounds induced apoptosis in HepG2 liver cancer cells, as evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[9] Furthermore, these compounds were found to arrest the cell cycle at the G2/M phase.[9]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected novel pyrazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells and is a key metric for comparing the potency of different compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [9] |
| 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [9] |
| 5b | K562 (Leukemia) | 0.021 | ABT-751 | >10 | [11] |
| 5b | A549 (Lung) | 0.69 | ABT-751 | >10 | [11] |
| Various | MCF-7 (Breast) | 10.6 - 63.7 | Doxorubicin | 64.8 ± 4.1 | [9] |
Protocol: MTT Assay for Cell Viability
This protocol is a self-validating system for assessing the cytotoxic effects of novel pyrazole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[12] Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14][15]
The rationale for investigating pyrazoles as antimicrobial agents stems from their ability to interfere with essential microbial processes. For instance, some pyrazoles may inhibit enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.
A recent study reported the synthesis of novel pyrazolone derivatives with dual antimicrobial and antiepileptic activities.[12] One compound, in particular, showed potent inhibition of E. coli and S. aureus.[12]
Quantitative Data on Antimicrobial Activity
| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) | Citation |
| 3 | Escherichia coli | 0.25 | Ciprofloxacin | - | [14] |
| 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - | [14] |
| 2 | Aspergillus niger | 1 | Clotrimazole | - | [14] |
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a standardized method for quantifying the antimicrobial efficacy of novel pyrazole derivatives.
Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Mechanism of Anti-inflammatory Action
Signaling Pathway: COX-2 Mediated Inflammation and its Inhibition by Pyrazole Derivatives
Caption: Inhibition of COX-2 by Pyrazole Derivatives.
Computational Approaches in Pyrazole Drug Design
In silico methods, such as molecular docking, are invaluable tools in the rational design of novel pyrazole derivatives.[12][20] These computational techniques allow researchers to predict the binding affinity and orientation of a ligand (the pyrazole derivative) within the active site of a target protein (e.g., a kinase, COX-2). This information can guide the synthesis of compounds with improved potency and selectivity.
Molecular docking studies have been successfully used to rationalize the potent activity of novel pyrazolone derivatives, revealing key hydrogen bonding and hydrophobic interactions that contribute to their high binding affinity for their targets.[12]
Conclusion and Future Directions
The pyrazole scaffold remains a cornerstone of modern medicinal chemistry, with new derivatives continually being developed that exhibit a remarkable range of biological activities.[19] The future of pyrazole-based drug discovery lies in the integration of synthetic chemistry, biological evaluation, and computational modeling to design highly potent and selective agents for a multitude of diseases. Further exploration of dual-target or multi-target pyrazole derivatives may also open up new therapeutic avenues.[12]
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The Alchemist's Guide to the Pyrazole Core: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its versatile structure has been the cornerstone of numerous blockbuster drugs, a testament to its privileged status in drug discovery. This guide, designed for the discerning researcher, delves into the rich and evolving landscape of substituted pyrazole synthesis, moving beyond mere protocols to explore the underlying principles and strategic considerations that drive modern synthetic chemistry.
The Enduring Legacy of the Pyrazole Scaffold
First described by Ludwig Knorr in 1883, the pyrazole ring has captivated chemists for over a century.[1][2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its conformational rigidity, make it an ideal scaffold for interacting with biological targets.[2] This has led to its incorporation into a wide array of therapeutic agents, from the anti-inflammatory drug Celecoxib to the erectile dysfunction treatment Sildenafil, highlighting the vast therapeutic potential locked within this heterocyclic core.[3][4]
The journey of pyrazole synthesis has been one of continuous innovation. From the classical cyclocondensation reactions that laid the foundation of pyrazole chemistry to the sophisticated, atom-economical multicomponent reactions of today, the quest for more efficient, selective, and sustainable synthetic routes remains a vibrant area of research.[1][4] This guide will navigate through this historical and contemporary landscape, providing both the foundational knowledge and the cutting-edge techniques necessary to master the synthesis of this critical pharmacophore.
The Cornerstone of Pyrazole Synthesis: Classical Approaches
The traditional methods for constructing the pyrazole ring have stood the test of time, offering reliable and straightforward access to a wide range of substituted derivatives. These methods typically involve the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.
The Knorr Pyrazole Synthesis: A Timeless Reaction
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for preparing pyrazoles.[1][5][6] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
Mechanism and Rationale:
The reaction proceeds through an initial condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic pyrazole ring.[5][7] The use of an acid catalyst is often employed to facilitate both the initial imine formation and the final dehydration step.[7]
A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of a mixture of two regioisomers.[1] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine.
Caption: The Knorr Pyrazole Synthesis Workflow.
Representative Protocol: Synthesis of 3,5-dimethylpyrazole [5]
-
To a solution of acetylacetone (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.
The Paal-Knorr Synthesis and its Variants
Closely related to the Knorr synthesis, the Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds to generate other five-membered heterocycles like pyrroles and furans. While not a direct pyrazole synthesis, its principles of cyclocondensation are foundational. Variants of pyrazole synthesis often draw from this logic, employing precursors that are synthetically equivalent to 1,3-dicarbonyls.
The New Wave: Modern Synthetic Strategies
While classical methods are robust, the demands of modern drug discovery for molecular diversity, efficiency, and sustainability have driven the development of novel synthetic strategies. These approaches often offer improved regioselectivity, milder reaction conditions, and access to more complex and highly functionalized pyrazole derivatives.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs), where three or more starting materials are combined in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful tool in combinatorial chemistry and drug discovery.[1][4] Several MCRs have been developed for the synthesis of substituted pyrazoles, offering significant advantages in terms of efficiency and atom economy.[4]
One common MCR strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[8] This approach allows for the rapid generation of a library of structurally diverse pyrazoles by simply varying the starting materials.
Caption: A generalized workflow for a three-component pyrazole synthesis.
Key Advantages of MCRs:
-
Operational Simplicity: MCRs reduce the number of synthetic steps and purification procedures, saving time and resources.
-
Molecular Diversity: The combinatorial nature of MCRs allows for the rapid generation of large libraries of compounds for biological screening.
-
Atom Economy: MCRs are inherently more atom-economical than traditional multi-step syntheses.
Catalysis-Driven Innovations
The use of catalysts has revolutionized pyrazole synthesis, enabling reactions to proceed under milder conditions with higher selectivity and yields.
Metal Catalysis:
-
Palladium-catalyzed cross-coupling reactions have been employed for the N-arylation of pyrazoles, providing access to a wide range of N-substituted derivatives.[9]
-
Copper-catalyzed reactions have been utilized for various pyrazole syntheses, including aerobic oxidative cyclizations of β,γ-unsaturated hydrazones.[9]
-
Ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with hydrazines offer a novel and efficient route to 1,4-disubstituted pyrazoles, avoiding the use of potentially unstable 1,3-dicarbonyls.[3][9]
Organocatalysis:
The use of small organic molecules as catalysts has gained significant traction as a "green" alternative to metal catalysis. Organocatalysts have been successfully applied to various pyrazole syntheses, often providing high enantioselectivity in the formation of chiral pyrazole derivatives.
Green Chemistry Approaches
In line with the growing emphasis on sustainable chemistry, several environmentally benign methods for pyrazole synthesis have been developed. These include:
-
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.
-
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized hot spots.
-
Aqueous synthesis: The use of water as a solvent is highly desirable from an environmental perspective. Several methods for pyrazole synthesis in aqueous media have been reported, often utilizing surfactants or phase-transfer catalysts.[8]
The Pyrazole Core in Action: Applications in Drug Development
The synthetic accessibility and diverse biological activities of substituted pyrazoles have made them a cornerstone of modern medicinal chemistry.
| Drug | Therapeutic Area | Key Pyrazole Substitution Pattern |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1,5-Diaryl-3-(trifluoromethyl)pyrazole |
| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) | Fused pyrazolo[4,3-d]pyrimidinone core |
| Stanozolol | Anabolic Steroid | Fused pyrazolo[3,2-c]androstane core |
| Rimonabant | Anti-obesity (CB1 antagonist) | 1,5-Diaryl-3-(carboxamido)pyrazole |
The table above showcases just a few examples of the diverse therapeutic roles played by pyrazole-containing drugs. The ability to readily modify the substituents at various positions of the pyrazole ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
Future Perspectives
The field of pyrazole synthesis continues to evolve, driven by the ongoing need for novel therapeutic agents. Future research will likely focus on:
-
The development of more efficient and selective catalytic systems, including those based on earth-abundant metals.
-
The design of novel multicomponent reactions that provide access to even more complex and diverse pyrazole scaffolds.
-
The application of flow chemistry and other automated synthesis platforms to accelerate the discovery and optimization of pyrazole-based drug candidates.
-
The exploration of biocatalytic methods for the enantioselective synthesis of chiral pyrazoles.
The pyrazole core, with its rich history and vibrant future, will undoubtedly remain a central focus of synthetic and medicinal chemistry for years to come. The continued development of innovative synthetic methodologies will be crucial in unlocking the full therapeutic potential of this remarkable heterocycle.
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Fatima, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6581. [Link]
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Quiroga, J., & Insuasty, B. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(1), 194-223. [Link]
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An In-depth Technical Guide to 3-Methyl-5-o-tolyl-1H-pyrazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-o-tolyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While the direct discovery and historical account of this specific isomer are not extensively documented, its synthesis is readily achievable through established methodologies, primarily the Knorr pyrazole synthesis. This guide will delve into the foundational history of pyrazole discovery, detail the synthetic pathways to this compound, explore its chemical and physical properties through spectroscopic analysis, and discuss its potential biological activities and applications based on the broader understanding of the pyrazole scaffold.
Introduction: The Legacy of the Pyrazole Ring
The story of this compound is intrinsically linked to the broader history of pyrazole chemistry. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, was first introduced to the scientific community by the German chemist Ludwig Knorr in 1883.[1] Knorr's pioneering work on the condensation of ethyl acetoacetate with phenylhydrazine not only led to the synthesis of the first pyrazolone derivatives but also laid the groundwork for the versatile Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry to this day.[2][3]
The inherent stability of the aromatic pyrazole ring, coupled with the numerous possibilities for substitution, has made pyrazole derivatives a privileged scaffold in drug discovery.[4][5] Compounds containing the pyrazole moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][6] This rich pharmacological profile has driven extensive research into the synthesis and evaluation of novel pyrazole-containing compounds, including the subject of this guide, this compound.
Synthesis of this compound: A Modern Application of a Classic Reaction
The most direct and widely employed method for the synthesis of this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of our target molecule, the key precursors are 1-(o-tolyl)butane-1,3-dione and hydrazine.
Key Precursor: 1-(o-tolyl)butane-1,3-dione
The accessibility of the starting materials is a crucial aspect of any synthetic endeavor. 1-(o-tolyl)butane-1,3-dione is a known compound and can be sourced from commercial suppliers. Its synthesis generally involves the Claisen condensation of an o-tolyl methyl ketone with an acetate source, such as ethyl acetate, in the presence of a strong base.
The Knorr Pyrazole Synthesis: A Step-by-Step Protocol
The condensation of 1-(o-tolyl)butane-1,3-dione with hydrazine hydrate proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(o-tolyl)butane-1,3-dione (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.1 equivalents) to the solution. The addition may be exothermic, and cooling might be necessary to control the reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Knorr synthesis workflow for this compound.
Physicochemical Properties and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of other methyl-tolyl-pyrazoles |
| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol, chloroform) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole ring (a singlet around 2.3 ppm), the methyl group on the tolyl ring (a singlet around 2.4 ppm), a singlet for the proton at the C4 position of the pyrazole ring (around 6.0-6.5 ppm), and a set of multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the four protons of the o-tolyl group. The NH proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two methyl carbons, the carbons of the pyrazole ring, and the carbons of the o-tolyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations (around 3100-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole and tolyl rings (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyrazole ring.
Potential Biological Activities and Applications in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[4] While specific biological data for this compound is limited in the public domain, its structural features suggest potential for various therapeutic applications. The presence of the tolyl group can influence the compound's lipophilicity and its interaction with biological targets.
Potential areas of investigation include:
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.
-
Anticancer Activity: The pyrazole nucleus is present in several approved anticancer drugs.[6] Derivatives of this compound could be investigated for their potential to inhibit protein kinases or other targets relevant to cancer progression.
-
Antimicrobial Activity: The pyrazole ring system has been shown to be a valuable pharmacophore for the development of new antibacterial and antifungal agents.[7]
Caption: Potential therapeutic avenues for this compound.
Conclusion and Future Directions
This compound, while not a compound with a widely documented individual history, represents a valuable yet underexplored region of chemical space within the pharmacologically significant pyrazole family. Its synthesis via the robust Knorr pyrazole synthesis is straightforward, making it an accessible target for further investigation. This technical guide has provided a foundational understanding of its historical context, a practical approach to its synthesis, and an informed prediction of its physicochemical properties. The true potential of this compound, however, lies in future research. A thorough biological evaluation of this compound and its derivatives is warranted to uncover any specific therapeutic activities. Structure-activity relationship (SAR) studies, comparing the o-tolyl isomer with its meta- and para- counterparts, would provide valuable insights for the rational design of new and more potent drug candidates. Furthermore, its properties may also lend themselves to applications in materials science, such as in the development of novel ligands for metal complexes or as a building block for functional polymers. The exploration of this and other specifically substituted pyrazoles will undoubtedly continue to enrich the field of heterocyclic chemistry and contribute to the development of new technologies and therapeutics.
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- Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-( sübstitüe/fenil)-5-(1-fenil-3-metil-5-okso-1, 5-dihidro-4 H-pirazol-4-iliden) metil]-2-okso-1, 3-tiazolidin-5-iliden}-5-sübstitüe-1, 3-dihidro-2 H-indol-2-on türevleri. Turkish Journal of Chemistry, 27(5), 545-552.
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Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube. [Link]
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Methodological & Application
Unlocking the Therapeutic Potential of 3-Methyl-5-o-tolyl-1H-pyrazole: Application Notes and Protocols for Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The remarkable versatility of the pyrazole scaffold has led to the development of several successful drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib, validating its status as a "privileged structure" in drug design.[4] This guide focuses on a specific, yet underexplored, derivative: 3-Methyl-5-o-tolyl-1H-pyrazole . The strategic placement of a methyl group at the 3-position and an ortho-tolyl moiety at the 5-position presents a unique stereoelectronic profile that warrants investigation for novel therapeutic applications. This document serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis and biological evaluation of this promising compound.
Rationale for Investigating this compound
While direct biological data on this compound is limited in publicly accessible literature, its structural features suggest significant potential in several therapeutic areas:
-
Anti-inflammatory and Analgesic Activity: The substitution pattern is reminiscent of known COX-2 inhibitors, where a diarylheterocycle core is a common motif. The ortho-methyl group on the tolyl ring may influence the dihedral angle between the phenyl and pyrazole rings, potentially enhancing selectivity for the COX-2 enzyme over the COX-1 isoform, which is a critical factor in minimizing gastrointestinal side effects.[5]
-
Anticancer Potential: Pyrazole derivatives have been extensively investigated as kinase inhibitors.[6][7] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[8] The specific substitution pattern of this compound could facilitate its binding to the ATP-binding pocket of various oncogenic kinases.
-
Antimicrobial Properties: The pyrazole scaffold is also a known pharmacophore for antimicrobial agents.[9][10] The lipophilic nature of the tolyl group may enhance the compound's ability to penetrate microbial cell membranes.
This guide will provide protocols to explore these three key areas of potential therapeutic application.
Part 1: Synthesis of this compound
The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Protocol 1: Synthesis via Claisen-Schmidt Condensation and Subsequent Cyclization
This protocol outlines a reliable two-step synthesis. The first step is the formation of a chalcone (a 1,3-diaryl-2-propen-1-one), which then undergoes cyclization with hydrazine hydrate.
Step 1: Synthesis of 1-(o-tolyl)but-2-en-1-one (o-tolylchalcone intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-methylacetophenone (1 equivalent) in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 equivalents).
-
Aldehyde Addition: While maintaining the low temperature, add acetaldehyde (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The precipitated product can be collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone intermediate.
Step 2: Cyclization to form this compound
-
Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The solid pyrazole derivative will precipitate out.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acetic acid, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Part 2: Protocols for Biological Evaluation
Application Area 1: Anti-inflammatory Activity
A primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. This protocol describes an in vitro assay to determine the COX-2 inhibitory activity of this compound.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
This compound (test compound)
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dissolve the test compound and celecoxib in DMSO to create stock solutions. Prepare a series of dilutions of the test compound and positive control.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX-2 Enzyme
-
Test compound dilution or positive control. Include a "no inhibitor" control (with DMSO vehicle) and a "background" control (without the enzyme).
-
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiation of Reaction: Add the COX Probe to all wells, followed by Arachidonic Acid to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at 1-minute intervals for 10-20 minutes.
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and control using the formula: % Inhibition = [(Rate of uninhibited control - Rate of sample) / Rate of uninhibited control] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Illustrative Data:
| Compound | COX-2 IC50 (µM) |
| This compound | Hypothetical Value: 5.2 |
| Celecoxib (Control) | 0.8 |
This data is for illustrative purposes only.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Application Area 2: Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents by measuring cell metabolic activity.[12][13]
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Illustrative Data:
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | Hypothetical Value: 12.5 |
| HCT-116 | Hypothetical Value: 18.2 |
This data is for illustrative purposes only.
Caption: Hypothetical mechanism of action via kinase inhibition.
Application Area 3: Antimicrobial Activity
The agar well diffusion method is a standard technique for screening the antimicrobial activity of new compounds.[9][10]
Protocol 4: Agar Well Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Fungal strain (e.g., Candida albicans)
-
Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
This compound dissolved in DMSO
Procedure:
-
Media Preparation and Inoculation: Prepare the agar media and pour it into sterile petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the microbial strains and evenly spread it over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a fixed volume of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic/antifungal and a DMSO vehicle control to separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The activity of the test compound can be compared to that of the standard drugs.
Illustrative Data:
| Microorganism | Zone of Inhibition (mm) |
| This compound | |
| S. aureus | Hypothetical Value: 15 |
| E. coli | Hypothetical Value: 12 |
| C. albicans | Hypothetical Value: 10 |
This data is for illustrative purposes only.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the synthesis and preliminary biological evaluation of this compound. The unique structural attributes of this compound, combined with the proven therapeutic relevance of the pyrazole scaffold, make it a compelling candidate for further investigation in medicinal chemistry. The successful execution of these assays will provide valuable insights into its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Positive results from these initial screenings would justify more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and mechanism-of-action studies to fully elucidate its therapeutic potential.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., & El-Emam, A. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Al-Ghorbani, M., Al-Majid, A. M., El-Emam, A. A., & Al-Ostoot, F. H. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(21), 6487. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic chemistry, 84, 416–426. [Link]
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Verma, A., Joshi, S., & Singh, D. (2013). Current status of pyrazole and its biological activities. Journal of basic and clinical pharmacy, 4(4), 80–87. [Link]
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El-Kashef, H., Farghaly, A. R., Esmail, S., Abdel-Hafez, A., & Vanelle, P. (2012). New pyrazole derivatives of potential biological activity. ARKIVOC: Online Journal of Organic Chemistry, 2012(7), 228-241. [Link]
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Alam, M. S., Lee, D. U., & Lee, J. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3529–3542. [Link]
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Khan, M. A., Al-Dhfyan, A., & Halaby, M. J. (2019). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Saudi journal of biological sciences, 26(7), 1641–1647. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 10(1), 1-15. [Link]
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He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives, 2021, 141. [Link]
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Aouad, M. R., Al-amri, A. M., & Bardaweel, S. K. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(24), 7586. [Link]
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Ali, O. M., Moustafa, G. O., & El-Sayed, M. A. A. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]
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El-Sayed, M. A. A., & Ali, O. M. (2018). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 23(10), 2636. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]
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Montalvo-Sánchez, A., & Pérez-Villanueva, M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(18), 6524. [Link]
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ResearchGate. (n.d.). COX-2 inhibition assay of compounds T3 and T5. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
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El-Sayed, M. A. A., & Ali, O. M. (2018). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. [Link]
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American Chemical Society. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scavenges. American Chemical Society. [Link]
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Bentham Open. (2008). Microwave Synthesis of Arylmethyl Substituted Pyrazoles. The Open Organic Chemistry Journal, 2, 11-14. [Link]
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Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
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Dawood, D. H., Sayed, M. M., Tohamy, S. T. K., & Nossier, E. S. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-18. [Link]
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Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. [Link]
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TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]
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El-Damasy, A. K., Lee, J. A., & Seo, S. H. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC medicinal chemistry, 13(8), 980-993. [Link]
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Synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole: An Application Note and Detailed Protocol
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring system is a cornerstone in the design of a wide array of therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and antitumor drugs. The specific substitution pattern on the pyrazole ring profoundly influences its pharmacological profile, making the development of robust and regioselective synthetic protocols a critical endeavor for researchers in drug discovery and development.
This application note provides a comprehensive guide to the synthesis of a specific, valuable pyrazole derivative: 3-Methyl-5-o-tolyl-1H-pyrazole . This compound holds promise as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The protocol herein is based on the well-established Knorr pyrazole synthesis, a reliable and high-yielding condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and discuss crucial aspects of characterization and safety.
Reaction Principle: The Knorr Pyrazole Synthesis
The synthesis of this compound is achieved through the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of acetylacetone (a 1,3-dicarbonyl compound) with o-tolylhydrazine.[1][2][4] The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The more nucleophilic nitrogen atom of o-tolylhydrazine attacks one of the carbonyl groups of acetylacetone to form a hydrazone intermediate. This initial step is typically rapid.[1]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.[3]
The regioselectivity of the Knorr synthesis with unsymmetrical dicarbonyl compounds can sometimes lead to a mixture of products.[5] However, in the case of the symmetrical acetylacetone, this issue is circumvented, leading to a single desired product.
Visualizing the Synthesis
Reaction Mechanism
Caption: Knorr synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| o-Tolylhydrazine hydrochloride | ≥97% | Sigma-Aldrich | |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Sigma-Aldrich | |
| Sodium Acetate | Anhydrous, ≥99% | Fisher Scientific | |
| Ethanol | 95% or Absolute | VWR | |
| Diethyl Ether | Anhydrous | Fisher Scientific | For washing |
| Round-bottom flask (250 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Büchner funnel and filter flask | - | - | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Millipore | |
| NMR Spectrometer | 400 MHz or higher | - | |
| FT-IR Spectrometer | - | - | |
| Mass Spectrometer | - | - |
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound.
1. Preparation of the Reaction Mixture:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-tolylhydrazine hydrochloride (15.86 g, 0.1 mol) and anhydrous sodium acetate (8.20 g, 0.1 mol) to 100 mL of ethanol.
-
Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of free o-tolylhydrazine.
2. Addition of Acetylacetone:
-
To the stirred suspension, add acetylacetone (10.01 g, 0.1 mol) dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.
3. Reaction Under Reflux:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.
4. Product Isolation (Work-up):
-
After the reaction is complete (as indicated by the consumption of the starting materials on TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water while stirring.
-
A solid precipitate of this compound should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold water (2 x 50 mL) and then with a small amount of cold diethyl ether (20 mL) to remove any residual impurities.
5. Purification:
-
The crude product can be purified by recrystallization.[6] Dissolve the solid in a minimal amount of hot ethanol (approximately 95%).
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the pyrazole C4-H, singlets for the two methyl groups (one on the pyrazole ring and one on the tolyl group), and a multiplet for the aromatic protons of the tolyl group.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for the pyrazole ring carbons, the methyl carbons, and the aromatic carbons of the tolyl group.
-
FT-IR (KBr): Characteristic peaks for N-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C/C=N stretching of the aromatic rings are expected.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₁H₁₂N₂.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Hydrazine Derivatives: o-Tolylhydrazine hydrochloride is toxic and a suspected carcinogen.[7] Avoid inhalation of dust and skin contact. Handle with extreme care.
-
Acetylacetone: Acetylacetone is a flammable liquid and is harmful if swallowed or inhaled.[8] Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Product loss during work-up/purification | Ensure complete precipitation by using ice-cold water. Use a minimal amount of solvent for recrystallization. | |
| Oily Product | Impurities present | Purify by column chromatography on silica gel using an ethyl acetate/hexane gradient. |
| Incomplete drying | Dry the product under high vacuum for an extended period. | |
| No Precipitation | Product is soluble in the work-up mixture | Try extracting the product with an organic solvent like ethyl acetate from the aqueous mixture. |
Conclusion
The Knorr pyrazole synthesis provides an efficient and reliable method for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable heterocyclic compound for further applications in drug discovery and chemical research. The straightforward nature of the reaction, coupled with the high yields typically obtained, makes this a valuable addition to the synthetic chemist's toolkit.
References
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Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]
- Schrecker, L., et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing, 2022.
- Name Reactions in Organic Synthesis. Knorr Pyrazole Synthesis.
-
ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
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Carl ROTH. Safety Data Sheet: Acetylacetone. Available from: [Link]
-
PubChem. 3-Methyl-5-phenyl-1H-pyrazole. Available from: [Link]
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Application Notes: 3-Methyl-5-o-tolyl-1H-pyrazole as a Versatile Ligand in Coordination Chemistry
Introduction: The Pyrazole Scaffold and the Potential of 3-Methyl-5-o-tolyl-1H-pyrazole
Pyrazoles are a class of five-membered N-heterocyclic compounds that have emerged as exceptionally versatile and valuable ligands in coordination chemistry.[1][2] Their utility stems from the presence of two adjacent nitrogen atoms, which can coordinate to metal ions in various modes, and the ease with which the pyrazole ring can be functionalized to tune the steric and electronic properties of the resulting ligand.[3][4] This adaptability has led to the development of pyrazole-based metal complexes with significant applications in catalysis, materials science, and medicinal chemistry.[3][5][6]
This guide focuses on a specific, promising derivative: This compound . The strategic placement of a methyl group at the 3-position and an ortho-tolyl group at the 5-position is not arbitrary. The methyl group provides a modest electron-donating effect, while the o-tolyl group introduces significant steric bulk near the coordination site. This combination is expected to influence the coordination number, geometry, and stability of the resulting metal complexes, potentially leading to unique catalytic activity or enhanced biological efficacy.
As there is limited specific literature on this exact ligand, this document serves as a comprehensive guide for researchers, providing robust, field-proven protocols for its synthesis, complexation, and characterization, based on the well-established chemistry of analogous 3,5-disubstituted pyrazoles.[4][7]
Section 1: Synthesis of the Ligand: this compound
Scientific Principle: The Knorr Pyrazole Synthesis
The most reliable and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[8][9] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or one of its derivatives.[10][11] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[11]
For the synthesis of this compound, the required precursors are 1-(o-tolyl)butane-1,3-dione and hydrazine hydrate .
Protocol 1.1: Synthesis of this compound
-
Safety Note: Hydrazine hydrate is highly toxic and corrosive. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(o-tolyl)butane-1,3-dione (10.0 g, 52.6 mmol) in absolute ethanol (100 mL).
-
Rationale: Ethanol is an excellent solvent for both the dicarbonyl precursor and the hydrazine, facilitating a homogeneous reaction mixture.
-
-
Addition of Reagent: To the stirring solution, add hydrazine hydrate (2.8 mL, ~57.8 mmol, 1.1 eq.) dropwise, followed by the addition of 3-4 drops of glacial acetic acid as a catalyst.
-
Rationale: A slight excess of hydrazine ensures complete consumption of the more valuable dicarbonyl precursor. Acetic acid catalyzes the initial hydrazone formation, accelerating the reaction rate.[8]
-
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.
-
Workup and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water while stirring vigorously. A white or off-white precipitate should form.
-
Rationale: The pyrazole product is significantly less soluble in water than in ethanol. Adding the reaction mixture to a large volume of cold water causes the product to precipitate out of the solution, leaving most impurities behind.
-
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL). The crude product can be further purified by recrystallization from an ethanol/water mixture to yield fine, colorless crystals.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Characterization Data
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The following table outlines the expected data based on analogous structures.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 4H, tolyl protons), δ ~6.2 ppm (s, 1H, pyrazole C4-H), δ ~2.4 ppm (s, 3H, tolyl-CH₃), δ ~2.3 ppm (s, 3H, pyrazole-CH₃), Broad singlet for N-H proton (concentration dependent). |
| ¹³C NMR (CDCl₃) | Resonances in the aromatic region (~125-140 ppm), pyrazole ring carbons (~105, 140, 150 ppm), and methyl carbons (~14, 21 ppm). |
| FT-IR (KBr Pellet) | Broad peak ~3100-3300 cm⁻¹ (N-H stretch), ~3000 cm⁻¹ (Aromatic C-H stretch), ~1590 cm⁻¹ (C=N stretch), ~1550 cm⁻¹ (C=C stretch). |
| Mass Spec. (ESI+) | Expected [M+H]⁺ peak at m/z = 187.12. |
Section 2: Synthesis of Transition Metal Complexes
General Principles of Coordination
This compound can coordinate to a metal center in two primary ways:
-
As a Neutral Ligand (pyrazole, pzH): It acts as a monodentate ligand, coordinating through the sp²-hybridized 'pyridinic' nitrogen atom (N2). This is common in reactions with metal salts in neutral conditions.[12]
-
As an Anionic Ligand (pyrazolate, pz⁻): In the presence of a base, the acidic N-H proton can be removed. The resulting pyrazolate anion is an excellent bridging ligand, capable of coordinating to two metal centers simultaneously through both N1 and N2, forming binuclear or polynuclear complexes.[13]
The steric hindrance from the o-tolyl group may favor the formation of complexes with lower coordination numbers (e.g., tetrahedral) over octahedral geometries, especially with smaller metal ions.
Protocol 2.1: General Synthesis of M(II) Complexes (M = Co, Ni, Cu, Zn)
This protocol is a general starting point and can be adapted based on the specific metal salt and desired stoichiometry.
-
Ligand Solution: Dissolve this compound (2.0 mmol) in warm ethanol (20 mL).
-
Metal Salt Solution: In a separate flask, dissolve the appropriate metal(II) chloride hydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) (1.0 mmol) in ethanol (10 mL). Gentle warming may be required.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.
-
Isolation: Stir the reaction mixture for 1-2 hours. If a precipitate has formed, collect it by vacuum filtration. If the solution remains clear, either allow it to evaporate slowly or induce precipitation by adding a small amount of a less polar solvent like diethyl ether.
-
Washing and Drying: Wash the isolated complex with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting materials and surface impurities. Dry the complex under vacuum.
Section 3: Characterization of Metal Complexes
A suite of analytical techniques is required to elucidate the structure, coordination mode, and properties of the newly synthesized complexes.[16][17]
Key Characterization Techniques
-
FT-IR Spectroscopy: This is a primary diagnostic tool. Coordination of the pyrazole ligand to a metal ion through the 'pyridinic' nitrogen typically causes a noticeable shift (10-30 cm⁻¹) to higher wavenumbers for the C=N stretching vibration. The disappearance or significant broadening of the N-H band can indicate deprotonation and the formation of a pyrazolate bridge.
-
UV-Vis Spectroscopy: For complexes of d-block metals like Co(II), Ni(II), and Cu(II), UV-Vis spectroscopy provides crucial information about the electronic environment and coordination geometry of the metal ion.[18] The position and intensity of d-d transition bands can help distinguish between octahedral, tetrahedral, and square planar geometries.
-
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR is highly informative. The coordination of the ligand to the metal center will cause shifts in the proton signals compared to the free ligand. Significant broadening of the signals is indicative of a paramagnetic center (e.g., Co(II), Ni(II), Cu(II)).
-
Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the metal center, which is directly related to its oxidation state and coordination geometry (e.g., distinguishing between high-spin and low-spin octahedral Co(II) or square planar vs. tetrahedral Ni(II)).
-
Single-Crystal X-ray Diffraction: This is the most definitive technique, providing unambiguous information on bond lengths, bond angles, coordination geometry, and the overall crystal packing structure. Obtaining single crystals suitable for diffraction is a key goal following synthesis.
Anticipated Complex Data Summary
| Metal Ion | Expected Color | Likely Geometry | Magnetic Moment (µB) | Key UV-Vis Bands (d-d) |
| Co(II) | Pink/Red or Blue | Octahedral or Tetrahedral | 4.7-5.2 or 4.2-4.8 | ~500 nm or ~600-700 nm |
| Ni(II) | Green/Blue | Octahedral | 2.9-3.4 | ~400 nm, ~650 nm |
| Cu(II) | Blue/Green | Distorted Octahedral / Sq. Planar | 1.8-2.2 | Broad band ~600-800 nm |
| Zn(II) | Colorless | Tetrahedral | 0 (Diamagnetic) | None |
Section 4: Potential Applications and Future Research
The unique steric and electronic profile of this compound makes its metal complexes promising candidates for several advanced applications.
-
Homogeneous Catalysis: Pyrazole-metal complexes are known to be effective catalysts.[5] The steric bulk of the o-tolyl group could create a well-defined catalytic pocket, potentially leading to high selectivity in reactions like transfer hydrogenation or C-C cross-coupling.[19] Palladium and nickel complexes would be particularly interesting targets for these studies.
-
Drug Development: The pyrazole scaffold is a key component in many approved drugs.[1][20] Metal complexes often exhibit enhanced biological activity compared to their free ligands.[2][16] Therefore, screening the synthesized Co(II), Ni(II), Cu(II), and Zn(II) complexes for anticancer, antifungal, and antibacterial properties is a logical and promising avenue of research.[6][21]
-
Materials Science: Pyrazole ligands are excellent building blocks for supramolecular structures like Metal-Organic Frameworks (MOFs).[3][22] The ability of the deprotonated ligand to bridge metal centers could be exploited to create porous materials for gas storage or separation applications.
References
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Al-Adiwish, W. M., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. Available at: [Link]
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Bitchong, F. A., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PubMed Central. Available at: [Link]
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Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). mocedes.org. Available at: [Link]
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Ghorbanpour, M., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]
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Fouad, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
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Cordeiro, S. N., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
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Mészáros Szécsényi, K., et al. (2005). Transitionmetal complexes with pyrazole-based ligands. Sci-Hub. Available at: [Link]
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Cordeiro, S. N., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. Available at: [Link]
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Devi, P., & Singh, K. (n.d.). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. Taylor & Francis Online. Available at: [Link]
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Konovalov, A. I., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]
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Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. academicstrive.com. Available at: [Link]
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ResearchGate. (n.d.). Transition metal complexes with pyrazole based ligands. ResearchGate. Available at: [Link]
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Ota, E., & Trovitch, R. J. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central. Available at: [Link]
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Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
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Joseph, J., & Muneera, M. S. (2016). Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica. Available at: [Link]
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YouTube. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
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Davydenko, M., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available at: [Link]
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Powell, J., & Kuksis, A. (1979). Binuclear palladium complexes of 3,5-disubstituted pyrazoles. Canadian Science Publishing. Available at: [Link]
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Al-Majidi, S. M. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available at: [Link]
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The Strategic Utility of 3-Methyl-5-o-tolyl-1H-pyrazole in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the design of contemporary pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for establishing critical interactions with biological targets have cemented its status as a "privileged structure" in medicinal chemistry. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] A notable example is Celecoxib, a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core.[3][4]
This guide focuses on a specific, yet highly valuable building block: 3-Methyl-5-o-tolyl-1H-pyrazole . The strategic placement of the methyl and ortho-tolyl groups offers a unique combination of steric and electronic features, providing a nuanced platform for generating novel drug candidates. The o-tolyl group, in particular, can enforce specific dihedral angles relative to the pyrazole core, influencing the molecule's three-dimensional shape and its fit within a target's binding site. This document provides detailed protocols for the synthesis of this building block and its subsequent derivatization, alongside a discussion of its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors.
Part 1: Synthesis of the Core Building Block: this compound
The most direct and reliable method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of this compound, the key precursors are 1-(o-tolyl)butane-1,3-dione and hydrazine hydrate.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 1-(o-tolyl)butane-1,3-dione
This protocol describes a Claisen condensation to form the requisite 1,3-dicarbonyl precursor.
Materials:
-
2'-Methylacetophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add ethyl acetate (2.0 equivalents).
-
Slowly add 2'-methylacetophenone (1.0 equivalent) to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(o-tolyl)butane-1,3-dione, which can be used in the next step without further purification or purified by column chromatography.
Protocol 1.2: Synthesis of this compound
Materials:
-
1-(o-tolyl)butane-1,3-dione
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottomed flask, dissolve 1-(o-tolyl)butane-1,3-dione (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Rationale for Experimental Choices:
-
The use of a strong base like sodium ethoxide in the Claisen condensation is crucial for the deprotonation of the α-carbon of ethyl acetate, initiating the nucleophilic attack on the acetophenone.
-
The acid catalyst in the Knorr synthesis facilitates the initial formation of a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5]
Part 2: Derivatization Strategies for Library Synthesis
The this compound scaffold offers several points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies. The primary sites for modification are the N1 and C4 positions of the pyrazole ring, and the o-tolyl group.
Workflow for Library Generation
Caption: Derivatization strategies for this compound.
Protocol 2.1: N1-Alkylation/Arylation
The N1 position of the pyrazole is a common site for modification to modulate pharmacokinetic properties and to introduce functionalities that can interact with the target protein.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) or Aryl halide (e.g., 4-fluoronitrobenzene)
-
Palladium catalyst and ligand for N-arylation (e.g., Pd₂(dba)₃, Xantphos)
-
Base for N-arylation (e.g., Cs₂CO₃)
Procedure (N-Alkylation):
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Procedure (N-Arylation - Buchwald-Hartwig Amination):
-
In a reaction vessel, combine this compound (1.0 equivalent), the aryl halide (1.2 equivalents), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 equivalents) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 2.2: C4-Acylation
Introducing an acyl group at the C4 position can provide a handle for further functionalization or can act as a key interacting group with the target protein.
Materials:
-
This compound
-
Acyl chloride or acid anhydride
-
Lewis acid catalyst (e.g., AlCl₃) or a base (e.g., pyridine)
-
Anhydrous solvent (e.g., dichloromethane, 1,4-dioxane)
Procedure (Friedel-Crafts Acylation):
-
Suspend aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C.
-
Add the acyl chloride (1.1 equivalents) dropwise.
-
Add a solution of this compound (1.0 equivalent) in dichloromethane.
-
Stir the reaction at room temperature for 2-8 hours.
-
Quench the reaction by carefully pouring it onto crushed ice and 1 M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[8]
Protocol 2.3: Modification of the o-Tolyl Group via Cross-Coupling
For analogues where the o-tolyl group needs to be replaced by other aryl or heteroaryl moieties, a strategy involving the synthesis of a halogenated pyrazole followed by a Suzuki or similar cross-coupling reaction is effective.
Procedure (Suzuki Coupling - Illustrative):
-
Synthesize a 5-bromo-3-methyl-1H-pyrazole precursor.
-
Protect the N1 position of the pyrazole (e.g., with a BOC group).
-
In a reaction vessel, combine the protected 5-bromo-3-methylpyrazole (1.0 equivalent), an ortho-tolylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere at 80-100 °C for 6-12 hours.
-
After cooling, extract the product into an organic solvent, wash, dry, and concentrate.
-
Deprotect the N1 position if necessary.
-
Purify the final product by column chromatography.[6]
Part 3: Application in Drug Discovery - Targeting Protein Kinases
The 3-methyl-5-aryl-pyrazole scaffold is a key feature in numerous protein kinase inhibitors.[8][9] Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
Mechanism of Action: Pyrazole as a Hinge-Binder
The two adjacent nitrogen atoms of the pyrazole ring are perfectly positioned to act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen). This allows the scaffold to mimic the adenine portion of ATP, enabling it to effectively compete for the ATP-binding site on the kinase. The substituents at the C3, N1, and C5 positions project into different pockets of the ATP-binding site, and their nature dictates the inhibitor's potency and selectivity.
Caption: Interaction model of a pyrazole inhibitor with a kinase active site.
Structure-Activity Relationship (SAR) Insights
The development of Celecoxib and its analogs provides a clear example of the SAR for 1,5-diarylpyrazoles. While Celecoxib targets COX-2, the underlying principles of molecular recognition are applicable to other enzyme targets like kinases.
| Compound | R1 | R2 | R3 | Target | IC₅₀ (µM) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | CF₃ | 4-Methylphenyl (p-tolyl) | COX-2 | 0.04 | [4] |
| o-Celecoxib Analog | 4-Sulfonamidophenyl | CF₃ | 2-Methylphenyl (o-tolyl) | COX-2 | Data not specified, but known analog | [4] |
| JNK3 Inhibitor 8a | Pyrimidinyl derivative | CH₂CN | 3,4-Dichlorophenyl | JNK3 | 0.227 | [3] |
| Generic Kinase Inhibitor | Substituted Phenyl | Methyl | o-Tolyl | Kinase X | Varies | - |
Key SAR Observations for Pyrazole-Based Inhibitors:
-
N1-Aryl Group: Often a substituted phenyl ring. For COX-2 inhibitors like Celecoxib, a para-sulfonamide group is critical for selectivity as it binds to a secondary pocket.[10] For kinase inhibitors, this group often extends towards the solvent-exposed region and can be modified to improve solubility and pharmacokinetic properties.
-
C3-Substituent: Small groups like methyl or trifluoromethyl are common. The CF₃ group in Celecoxib enhances its potency.[4] In kinase inhibitors, this group projects into a hydrophobic pocket, and its size and electronics can be tuned to achieve selectivity.
-
C5-Aryl Group: The nature of this group is crucial for potency and selectivity. The o-tolyl group in the title building block can provide a steric clash with certain residues in off-target kinases, thereby improving selectivity. The methyl group's position influences the dihedral angle of the aryl ring, affecting how the molecule fits into the binding pocket. Bioisosteric replacement of the o-tolyl group with other heterocycles or substituted phenyl rings is a common strategy to explore the SAR.[11]
Conclusion
This compound is a strategically designed building block that offers significant potential in pharmaceutical research. Its synthesis is straightforward, and it provides multiple avenues for chemical modification, allowing for the rapid generation of diverse compound libraries. The inherent properties of the pyrazole core as a hinge-binding pharmacophore, combined with the specific steric and electronic features of the methyl and o-tolyl substituents, make it an excellent starting point for the development of selective kinase inhibitors and other targeted therapeutics. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to effectively utilize this valuable building block in their drug discovery programs.
References
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry.
- Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal.
- Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.
- Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry.
- Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Indian Journal of Chemistry - Section B.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron Letters.
- Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. Nuclear Medicine and Biology.
- Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules.
- Recent Advances in the Development of Pyrazole Deriv
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Antibiotics.
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib). Journal of Medicinal Chemistry.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. Letters in Drug Design & Discovery.
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Mini-Reviews in Medicinal Chemistry.
- Celecoxib Related Compound D (25 mg) ((E)-4-{2-[1-(p-Tolyl)ethylidene]hydrazineyl}benzenesulfonamide). USP Store.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. International Journal of Pharmaceutical Science Invention.
- Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
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Application Notes and Protocols for Bioassay-Based Screening of Pyrazole Compounds
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility stems from its unique physicochemical properties, including its aromatic nature, ability to participate in hydrogen bonding as both a donor and acceptor, and its bioisosteric relationship with other cyclic structures like benzene.[1] These characteristics have enabled the development of a wide array of clinically successful drugs targeting a diverse range of biological macromolecules. Pyrazole-containing therapeutics have shown efficacy as anti-inflammatory, anticancer, antiviral, and neuroprotective agents, underscoring the broad therapeutic potential of this chemical moiety.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the biological evaluation of novel pyrazole-based compounds. It provides detailed, field-proven protocols for a variety of essential bioassays, moving beyond simple step-by-step instructions to explain the critical reasoning behind experimental design and execution. Our focus is on ensuring scientific integrity and generating robust, reproducible data to accelerate the journey from compound synthesis to lead optimization.
Part 1: Foundational Considerations for Bioassay Design with Pyrazole Scaffolds
Before embarking on specific bioassays, it is crucial to understand the inherent properties of pyrazole compounds that can influence experimental outcomes. Careful consideration of these factors at the outset will prevent common pitfalls and ensure the generation of high-quality, interpretable data.
1.1. Solubility and Compound Handling
A primary challenge in screening novel compounds is ensuring adequate solubility in aqueous assay buffers. Pyrazoles, being weak bases, can exhibit variable solubility depending on the pH of the medium and the nature of their substituents.[5]
-
Initial Stock Solutions: It is standard practice to prepare high-concentration stock solutions (typically 10-50 mM) in an organic solvent such as dimethyl sulfoxide (DMSO). It is critical to ensure complete dissolution at this stage.
-
Working Dilutions: Subsequent dilutions into aqueous assay buffers should be performed with vigorous mixing to minimize precipitation. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically ≤ 0.5%) and be consistent across all wells, including controls, to avoid solvent-induced artifacts.
-
Solubility Assessment: Preliminary solubility tests are highly recommended. This can be as simple as visually inspecting for precipitation upon dilution into the final assay buffer or using more quantitative methods like nephelometry.
1.2. Compound Stability
The pyrazole ring is generally stable and resistant to oxidation and reduction.[5] However, the overall stability of a pyrazole-based molecule can be influenced by its substituents. It is advisable to assess compound stability under assay conditions (e.g., temperature, pH, presence of light) if there is a suspicion of degradation. This can be achieved by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity using methods like HPLC.
1.3. Non-Specific Interactions
Like many heterocyclic compounds, pyrazoles can sometimes engage in non-specific interactions with proteins or other assay components, leading to false-positive results. This is particularly relevant in high-throughput screening (HTS) campaigns.
-
Detergents: The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help to mitigate non-specific binding.
-
Counter-Screening: It is good practice to perform counter-screens, such as running the assay in the absence of the target protein, to identify compounds that interfere with the assay technology itself (e.g., fluorescence quenching or enhancement).
Part 2: In Vitro Bioassay Protocols
The following section provides detailed protocols for a selection of fundamental in vitro assays commonly employed in the characterization of pyrazole-based compounds.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] It is often the first-line assay to determine the potential toxicity of a new compound. The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6]
Protocol 2.1: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in complete culture medium. It is advisable to perform a 2-fold or 3-fold dilution series to generate a comprehensive dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control (e.g., medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Enzyme Inhibition Assays: Targeting Protein Kinases
Protein kinases are a major class of enzymes that are frequently targeted in cancer and inflammatory diseases.[8] Many pyrazole-based drugs are potent kinase inhibitors.[8] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for assessing kinase inhibition.
Protocol 2.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. The optimal concentrations of each will depend on the specific kinase being assayed and should be determined empirically.
-
Prepare serial dilutions of the pyrazole inhibitor.
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add 2.5 µL of the pyrazole inhibitor or vehicle control.
-
Add 2.5 µL of the kinase solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.[10]
-
Incubate for 60 minutes at 30°C.[10]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[10]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated as follows: % Inhibition = 100 - [((Luminescence of Inhibitor Well - Luminescence of No Kinase Control) / (Luminescence of Vehicle Control - Luminescence of No Kinase Control)) * 100]
IC50 values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: Agonist binding to a Gs-coupled GPCR leading to cAMP production.
Part 3: In Vivo Bioassay Protocols
Following in vitro characterization, promising compounds are often advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds. [11] Protocol 3.1: Carrageenan-Induced Paw Edema
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the pyrazole compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The dose will be determined from previous in vitro and toxicology data.
-
A standard anti-inflammatory drug (e.g., indomethacin or diclofenac) should be used as a positive control.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat. [12]
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers. [11] Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = ((Vc - Vt) / Vc) * 100 Where:
-
-
Vc is the average increase in paw volume in the vehicle control group.
-
Vt is the average increase in paw volume in the drug-treated group.
Part 4: Data Presentation and Troubleshooting
Table 1: Summary of Key Assay Parameters
| Assay Type | Typical Pyrazole Conc. Range | Key Readout | Common Controls |
| MTT Cytotoxicity | 0.1 - 100 µM | Absorbance (Formazan) | Vehicle, Doxorubicin |
| Kinase Inhibition | 1 nM - 10 µM | Luminescence (ADP) | Vehicle, Staurosporine |
| GPCR (cAMP) | 1 nM - 10 µM | FRET/Luminescence | Vehicle, Known Agonist/Antagonist |
| Paw Edema (In Vivo) | 1 - 100 mg/kg | Paw Volume/Thickness | Vehicle, Indomethacin |
Troubleshooting Common Issues:
-
Compound Precipitation: If precipitation is observed upon dilution into aqueous buffer, try preparing an intermediate dilution in a co-solvent (e.g., 10% DMSO in saline) before the final dilution.
-
High Background Signal: This can be due to non-specific binding of the compound or interference with the detection method. Include appropriate controls (e.g., assay without enzyme) and consider adding a detergent to the buffer.
-
Poor Reproducibility: Ensure accurate pipetting, consistent incubation times, and proper mixing of reagents. For cell-based assays, use cells at a consistent passage number and confluency.
References
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 23, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 23, 2026, from [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Retrieved January 23, 2026, from [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2014, October 10). ResearchGate. Retrieved January 23, 2026, from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved January 23, 2026, from [Link]
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MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved January 23, 2026, from [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021, May 12). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 23, 2026, from [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins DiscoverX. Retrieved January 23, 2026, from [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). International Journal for Research in Applied Science and Engineering Technology. Retrieved January 23, 2026, from [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. Retrieved January 23, 2026, from [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved January 23, 2026, from [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 23, 2026, from [Link]
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Cytotoxicity MTT Assay. (n.d.). Springer Nature Protocols. Retrieved January 23, 2026, from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Cambridge. Retrieved January 23, 2026, from [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 23, 2026, from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 23, 2026, from [Link]
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How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014, June 17). ResearchGate. Retrieved January 23, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Columbia University. Retrieved January 23, 2026, from [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]
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Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives. (2021, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry. Retrieved January 23, 2026, from [Link]
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Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for 3-Methyl-5-o-tolyl-1H-pyrazole in Agrochemical Research
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable versatility that has led to the commercialization of numerous high-performance fungicides, herbicides, and insecticides[1][2][3][4]. This five-membered heterocyclic scaffold offers a unique combination of metabolic stability, favorable toxicological profiles, and the ability to be readily functionalized, allowing for the fine-tuning of its biological activity[4]. The diverse applications of pyrazole derivatives stem from their capacity to interact with a wide range of biological targets in pests, weeds, and pathogens[5][6][7]. This document provides detailed application notes and experimental protocols for the investigation of 3-Methyl-5-o-tolyl-1H-pyrazole , a promising, yet underexplored, member of this chemical class, in the context of agrochemical research and development.
Chemical Profile: this compound
| Property | Value |
| IUPAC Name | 3-Methyl-5-(2-methylphenyl)-1H-pyrazole |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| CAS Number | 90861-52-2 |
| Appearance | Cream-colored powder |
| Melting Point | 118-124 °C |
Rationale for Agrochemical Screening
The structural motif of this compound, featuring a substituted phenyl ring and a methyl group on the pyrazole core, is a recurring feature in a number of biologically active molecules. The tolyl group, in particular, can influence the lipophilicity and steric interactions of the molecule with its target site, potentially enhancing its efficacy and selectivity. Given that pyrazole derivatives are known to act on various critical metabolic pathways, a comprehensive screening of this compound for fungicidal, herbicidal, and insecticidal activities is a scientifically sound starting point for its evaluation as a potential agrochemical lead.
Potential Modes of Action
Based on the known mechanisms of other pyrazole-based agrochemicals, the following are plausible modes of action for this compound:
-
As a Fungicide: Many pyrazole fungicides act as inhibitors of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain, or as inhibitors of sterol biosynthesis, which is crucial for the integrity of fungal cell membranes[8][9].
-
As a Herbicide: Pyrazole herbicides have been shown to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key step in the biosynthesis of plastoquinone and, consequently, carotenoids. This leads to the characteristic bleaching of new growth in susceptible plants[10].
-
As an Insecticide: Some pyrazole insecticides function as mitochondrial electron transport inhibitors at the NADH-CoQ reductase site, disrupting the production of ATP and leading to cell death[11].
Experimental Protocols for Agrochemical Evaluation
The following protocols are designed as a comprehensive workflow for the initial screening and evaluation of this compound.
I. In Vitro Fungicidal Screening
This initial screen aims to determine the intrinsic fungicidal activity of the compound against a panel of economically important plant pathogenic fungi.
Objective: To determine the EC₅₀ (half-maximal effective concentration) of this compound against selected fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile petri dishes, micropipettes, and other standard microbiology lab equipment.
Protocol:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 ppm).
-
Poisoned Agar Preparation: Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Ensure the DMSO concentration does not exceed 1% in the final medium. A control plate with 1% DMSO should also be prepared.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony on the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the concentration and determine the EC₅₀ value using probit analysis.
Data Presentation:
| Fungal Species | EC₅₀ (ppm) of this compound | EC₅₀ (ppm) of Standard Fungicide |
| Botrytis cinerea | [Example: 75.2] | [Example: 10.5] |
| Fusarium oxysporum | [Example: 112.8] | [Example: 15.3] |
| Rhizoctonia solani | [Example: 98.5] | [Example: 12.1] |
Causality Behind Experimental Choices: The poisoned food technique is a standard and reliable method for the initial in vitro screening of fungicides. The use of a solvent control (DMSO) is crucial to ensure that the observed inhibition is due to the test compound and not the solvent.
II. In Vivo Herbicidal Screening (Greenhouse)
This protocol evaluates the pre- and post-emergence herbicidal activity of the compound on representative weed and crop species.
Objective: To assess the herbicidal efficacy and selectivity of this compound.
Materials:
-
This compound
-
Acetone, surfactant (e.g., Tween 20)
-
Seeds of weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti)
-
Seeds of crop species (e.g., maize, soybean)
-
Pots, soil, greenhouse facilities.
Protocol:
-
Formulation Preparation: Prepare a stock solution of the test compound in acetone. For application, dilute the stock solution with water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates (e.g., 1000, 500, 250, 125 g a.i./ha).
-
Pre-emergence Application:
-
Sow seeds of weed and crop species in pots filled with soil.
-
Immediately after sowing, spray the soil surface evenly with the test solutions.
-
Place the pots in a greenhouse and water as needed.
-
-
Post-emergence Application:
-
Sow seeds and allow the plants to grow to the 2-3 leaf stage.
-
Spray the foliage of the plants evenly with the test solutions.
-
Return the pots to the greenhouse.
-
-
Evaluation: After 14-21 days, visually assess the herbicidal effect as a percentage of injury (0 = no effect, 100 = complete kill) for each species at each concentration. Also, record the fresh weight of the above-ground plant material.
-
Data Analysis: Compare the injury ratings and fresh weight reduction between treated and untreated control plants.
Data Presentation:
| Species | Application Type | Rate (g a.i./ha) | % Injury | % Fresh Weight Reduction |
| Echinochloa crus-galli | Pre-emergence | 500 | [Example: 85] | [Example: 90] |
| Abutilon theophrasti | Post-emergence | 500 | [Example: 70] | [Example: 75] |
| Maize | Post-emergence | 500 | [Example: 10] | [Example: 5] |
| Soybean | Post-emergence | 500 | [Example: 15] | [Example: 10] |
Causality Behind Experimental Choices: Greenhouse trials provide a controlled environment to assess the biological activity of a potential herbicide on whole plants. The inclusion of both pre- and post-emergence applications provides a broader understanding of the compound's potential utility. Testing on both weed and crop species is essential to determine its selectivity.
III. In Vivo Insecticidal Screening
This protocol is designed to evaluate the contact and ingestion toxicity of the compound against a common insect pest.
Objective: To determine the LC₅₀ (lethal concentration, 50%) of this compound against a model insect.
Materials:
-
This compound
-
Acetone, surfactant
-
Model insect species (e.g., larvae of Spodoptera litura)
-
Leaf discs (e.g., cabbage, cotton)
-
Petri dishes, spray tower.
Protocol:
-
Formulation Preparation: Prepare a series of concentrations of the test compound in an acetone-water solution with a surfactant.
-
Contact Toxicity (Topical Application):
-
Apply a small, defined volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of individual insects.
-
Place the treated insects in petri dishes with a food source.
-
-
Ingestion Toxicity (Leaf Dip Assay):
-
Dip leaf discs into the test solutions for a set time (e.g., 10 seconds) and allow them to air dry.
-
Place one treated leaf disc in a petri dish with one insect larva.
-
-
Incubation and Observation: Maintain the petri dishes at 25°C and observe mortality at 24, 48, and 72 hours.
-
LC₅₀ Determination: Use the mortality data to calculate the LC₅₀ value through probit analysis.
Data Presentation:
| Insect Species | Assay Type | LC₅₀ (ppm) at 48h |
| Spodoptera litura | Contact | [Example: 250] |
| Spodoptera litura | Ingestion | [Example: 180] |
Causality Behind Experimental Choices: Differentiating between contact and ingestion toxicity is important for understanding the potential application methods and target pests for a new insecticide. The leaf dip assay is a standard method for assessing ingestion toxicity.
Visualization of Experimental Workflows
Caption: Workflow for the agrochemical screening of this compound.
Potential Signaling Pathway for Herbicidal Action
Caption: Proposed herbicidal mode of action via HPPD inhibition.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as a potential agrochemical. The results from these screens will guide further research, including mode of action studies, structure-activity relationship (SAR) analysis, and optimization of the lead compound. The inherent potential of the pyrazole scaffold suggests that a thorough investigation of this compound is a worthwhile endeavor in the ongoing search for novel and effective crop protection solutions.
References
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]
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Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. [Link]
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Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). Molecules. [Link]
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2016). Molecules. [Link]
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In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives. (2017). Medicinal Chemistry Research. [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. [Link]
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Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety. (2023). Polycyclic Aromatic Compounds. [Link]
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Mode of action of pyrazoles and pyridazinones. (2018). ResearchGate. [Link]
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Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. (2021). Frontiers in Chemistry. [Link]
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In vitro anticancer screening of synthesized compounds. (2023). ResearchGate. [Link]
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Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2016). MDPI. [Link]
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Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry. [Link]
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. [Link]
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Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. (2021). National Institutes of Health. [Link]
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Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Institutes of Health. [Link]
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Pyrazole 45WP Fungicide. (n.d.). IR Farm. [Link]
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Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (2019). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (2013). MDPI. [Link]
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Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]
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Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Semantic Scholar. [Link]
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. (2025). ResearchGate. [Link]
-
THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY... (n.d.). ResearchGate. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]
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Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). PubMed. [Link]
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Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Weed Science Society of America. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]
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- 9. CN104705327A - Pyrazole fungicide composition - Google Patents [patents.google.com]
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- 11. researchgate.net [researchgate.net]
scale-up synthesis procedure for 3-Methyl-5-o-tolyl-1H-pyrazole
An Application Note for the Scale-Up Synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a foundational five-membered heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its unique structural and electronic properties have led to its incorporation into a wide array of bioactive molecules. Prominent examples include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant, underscoring the therapeutic versatility of this scaffold.[1] The specific compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecular architectures in drug discovery and materials science. This application note provides a detailed, robust, and scalable protocol for its synthesis, grounded in the well-established Knorr pyrazole synthesis.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazoles.[2][3] The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[2][4] For the synthesis of this compound, the selected precursors are acetylacetone (pentane-2,4-dione) and o-tolylhydrazine.
The reaction mechanism is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an imine intermediate.[2] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group.[2][4] The resulting intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[4] This one-pot reaction is generally high-yielding and proceeds readily, making it ideal for scale-up.[3][4]
Visualizing the Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (moles) | Quantity (mass/volume) | CAS Number |
| o-Tolylhydrazine hydrochloride | 158.63 | 0.630 | 100.0 g | 636-23-7 |
| Sodium Acetate (anhydrous) | 82.03 | 0.630 | 51.7 g | 127-09-3 |
| Acetylacetone (Pentane-2,4-dione) | 100.12 | 0.693 | 69.4 g (71.5 mL) | 123-54-6 |
| Ethanol (95%) | - | - | 800 mL | 64-17-5 |
| Deionized Water | - | - | For work-up & recryst. | 7732-18-5 |
| Equipment | ||||
| 2 L Three-neck round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle with temperature control | ||||
| Reflux condenser | ||||
| Buchner funnel and filter flask | ||||
| Standard laboratory glassware |
Experimental Procedure
-
Reaction Setup:
-
To a 2 L three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-tolylhydrazine hydrochloride (100.0 g, 0.630 mol) and anhydrous sodium acetate (51.7 g, 0.630 mol).
-
Add 800 mL of 95% ethanol to the flask. The sodium acetate acts as a base to liberate the free o-tolylhydrazine from its hydrochloride salt in situ.
-
-
Initiation of Reaction:
-
Begin stirring the suspension at room temperature.
-
Slowly add acetylacetone (71.5 mL, 0.693 mol, 1.1 equivalents) to the stirring suspension. The addition may cause a mild exotherm. The use of a slight excess of the dicarbonyl compound ensures complete consumption of the more expensive hydrazine starting material.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[5] The disappearance of the o-tolylhydrazine spot indicates the completion of the reaction.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
In a separate large beaker (e.g., 4 L), prepare approximately 2 L of ice-cold water.
-
Pour the cooled reaction mixture slowly into the ice water while stirring vigorously. The product will precipitate as a solid.
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual ethanol.
-
Press the solid as dry as possible on the filter and then transfer it to a drying dish for air drying or drying in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
-
Purification:
-
The crude product can be purified by recrystallization to achieve high purity.[1]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes before being hot-filtered to remove the charcoal.
-
Slowly add deionized water to the hot ethanolic solution until the solution becomes cloudy (the cloud point).
-
Re-heat the mixture slightly until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
-
-
Characterization:
-
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.[6][7]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity; a sharp melting point range is indicative of a pure compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
-
Safety and Handling
General Precautions: This procedure must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
o-Tolylhydrazine hydrochloride: Hydrazine derivatives are toxic and should be handled with care. They can be irritants and may have more severe health effects with prolonged exposure.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Acetylacetone: This is a flammable liquid and an irritant. Keep away from ignition sources.
-
Ethanol: This is a highly flammable liquid. Ensure no open flames or spark sources are present in the vicinity of the experiment.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A
- Fouad, R., et al. (2018).
-
ChemHelpASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18774, 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
- Nath, M., & Saini, P. K. (2011). Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. Indian Journal of Chemistry, 50A, 1471-1476.
- Kolar, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Kolar, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Schmidt, E. W. (2001).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Li, D.-Y., et al. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 15(4), 854–857.
- Patel, R. B., et al. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, Volume-2, Issue-4, 1145-1149.
-
ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
- Peet, N. P., & Sunder, S. (1987). The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. Journal of Heterocyclic Chemistry, 24(2), 541-542.
- Oriental Journal of Chemistry. (2010). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry, 26(1), 249-252.
-
Slideshare. (2018, November 28). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Harati, R., & Asgarian, S. (2023). Hydrazine Toxicology. In StatPearls.
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
- National Center for Biotechnology Information. (2018).
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- PubMed. (2023). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Journal of Molecular Structure, 1289, 135839.
-
New Jersey Department of Health. (2016). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
- ACS Publications. (2005). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 7(22), 4991–4994.
- ACS Publications. (2021). Electrochemical Synthesis of 3,5-Disubstituted Pyrazoles from Ynone Hydrazones via Diselenide-Catalyzed Cyclization Strategy. The Journal of Organic Chemistry, 86(21), 15215–15226.
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
- Pharmacia. (2022). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia, 69(3), 743–755.
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- 4. youtube.com [youtube.com]
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- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
The synthesis of pyrazole derivatives is a cornerstone of medicinal and agricultural chemistry, with the pyrazole nucleus being a key pharmacophore in numerous established drugs.[1] The most common and robust method for synthesizing 3,5-disubstituted pyrazoles, such as our target molecule, is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][3] This guide focuses on this widely-used pathway, addressing the common challenges and questions that arise during the procedure.
Section 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Q1: My yield of this compound is consistently low. What are the potential causes and solutions?
Low yield is the most common issue in pyrazole synthesis. The root cause can typically be traced to one of three areas: reagent quality, reaction conditions, or losses during workup and purification.
A. Reagent Integrity and Stoichiometry:
-
1,3-Diketone Quality: The starting diketone, 1-(o-tolyl)butane-1,3-dione, is susceptible to degradation. Ensure it is pure and free from contaminants. If you are synthesizing it in-house, for instance from o-methylacetophenone and an acylating agent like ethyl acetate, ensure it is fully purified before use.[4]
-
Hydrazine Hydrate Potency: Hydrazine hydrate is highly reactive and can decompose over time. Use a fresh bottle or one that has been stored properly under an inert atmosphere. The presence of water in hydrazine hydrate is normal, but its concentration should be known to ensure accurate stoichiometry. Using a slight excess (1.1-1.2 equivalents) of hydrazine can sometimes drive the reaction to completion, but a large excess can complicate purification.
-
Solvent Purity: Ensure your solvent (commonly ethanol or acetic acid) is anhydrous. Water can interfere with the condensation steps and potentially hydrolyze intermediates.
B. Reaction Conditions:
The condensation of a 1,3-dicarbonyl with hydrazine is a delicate process where temperature, catalysis, and reaction time are critical.[5] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.[6][7]
-
Catalysis: This reaction is typically catalyzed by a small amount of acid.[8] Glacial acetic acid is an excellent choice as it can serve as both the solvent and the catalyst.[2] If using a neutral solvent like ethanol, a few drops of a mineral acid or acetic acid can significantly accelerate the rate-determining cyclization step.[9]
-
Temperature Control: The initial condensation to form the hydrazone is often exothermic. It's crucial to control this initial phase, sometimes by adding the hydrazine dropwise at a lower temperature. After the initial addition, the reaction mixture is typically heated to reflux to drive the cyclization and dehydration steps to completion. However, excessively high temperatures or prolonged heating can lead to side reactions and degradation, ultimately lowering the yield.[10][11]
-
Reaction Time: Incomplete reaction is a common source of low yield. The progress should be monitored by Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting diketone. The reaction is complete when the diketone spot has been completely consumed.
Optimized Reaction Parameters (Summary Table)
| Parameter | Recommended Condition | Rationale & Causality |
| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid acts as both solvent and catalyst. Ethanol is a good alternative but may require an acid catalyst. |
| Catalyst | 2-3 drops of H₂SO₄ or HCl (if in Ethanol) | A proton source is required to catalyze the imine formation and subsequent cyclization/dehydration steps.[6][8] |
| Temperature | Initial addition at 0-25°C, then reflux (e.g., ~78°C for Ethanol) | Controls the initial exothermic reaction and provides the necessary energy for the final dehydration step.[11] |
| Monitoring | Thin-Layer Chromatography (TLC) | Provides a direct visual confirmation of the consumption of starting material, preventing premature workup.[2] |
C. Workup and Purification Losses:
-
Precipitation: The most common workup involves pouring the acidic reaction mixture into ice-cold water or a basic solution (like sodium bicarbonate) to precipitate the crude product. Ensure the pH is neutral or slightly basic to precipitate the pyrazole, which is a weak base.
-
Extraction: If the product doesn't precipitate cleanly, you may need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Significant product can be lost in the aqueous layer if the extraction is not performed thoroughly.
-
Purification: Recrystallization is the preferred method for purification. Choosing the right solvent is key. A solvent pair system, like ethanol/water or hexanes/ethyl acetate, often gives the best results. Over-washing the filtered crystals can also lead to significant product loss.
Q2: I'm observing significant impurities in my crude product. How do I identify and minimize them?
The primary impurities are typically unreacted starting materials or partially reacted intermediates.
-
Unreacted 1-(o-tolyl)butane-1,3-dione: This is easily identified by TLC. Its presence indicates an incomplete reaction. To minimize this, ensure you are using at least a stoichiometric amount of fresh hydrazine and allow the reaction to run to completion as monitored by TLC.
-
Pyrazoline Intermediate: Before the final dehydration step, a non-aromatic pyrazoline intermediate is formed.[10][12] If the reaction is not heated sufficiently or for long enough, this intermediate can be a major impurity. It can be minimized by ensuring adequate reflux time and proper acid catalysis, which promotes the final elimination of water to form the stable aromatic ring.
-
Side Products: While less common with unsubstituted hydrazine, side reactions can occur. Strong bases can deprotonate the pyrazole ring, potentially leading to ring-opening or other rearrangements, though this is rare under typical Knorr synthesis conditions.[13]
Q3: The reaction seems to stall and doesn't proceed to completion. What should I check?
-
Catalyst Activity: If you are using a neutral solvent like ethanol, the absence of an acid catalyst is the most likely reason for a stalled reaction. Add a catalytic amount of glacial acetic acid or a stronger acid and monitor for progress.
-
Temperature: Ensure your reaction is reaching the appropriate reflux temperature. A low temperature will significantly slow down the dehydration step, which is often the rate-limiting step of the overall process.
-
Reagent Quality: As mentioned in Q1, degraded hydrazine hydrate is a primary suspect. If the reaction fails to initiate, consider using a fresh supply of hydrazine.
Q4: What is the most effective method for purifying the final product?
-
Recrystallization: This is the most efficient and scalable method for purifying this compound.
-
Solvent Selection: Ideal solvents are those in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or an ethanol/water mixture are excellent starting points.
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography is a reliable alternative. A mobile phase of ethyl acetate in hexanes (e.g., starting with 10-20% ethyl acetate and gradually increasing the polarity) will typically provide good separation.
-
Advanced Technique - Acid Salt Formation: For exceptionally difficult purifications, the basic nature of the pyrazole ring can be exploited. The crude product can be dissolved in an organic solvent and treated with an acid (like HCl in ether) to precipitate the pyrazole as its hydrochloride salt, leaving non-basic impurities behind in the solvent.[14] The pure pyrazole can then be regenerated by neutralizing the salt with a base.
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the underlying mechanism of this pyrazole synthesis?
-
A: The reaction is a classic example of the Paal-Knorr synthesis. It begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-diketone. This is followed by an intramolecular condensation where the second nitrogen atom attacks the remaining carbonyl group. The resulting five-membered ring intermediate then undergoes a dehydration (loss of two water molecules) to yield the stable, aromatic pyrazole ring.[12][15]
-
-
Q: What is the role of the acid catalyst?
-
Q: How critical is temperature control in this synthesis?
-
A: It is very critical. The initial reaction can be exothermic, and uncontrolled addition of hydrazine can lead to side reactions. The subsequent cyclization and dehydration steps require thermal energy (reflux) to proceed at a reasonable rate and overcome the activation energy for water elimination.[10][11]
-
-
Q: What are the essential safety precautions when handling hydrazine hydrate?
-
A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on your laboratory conditions and scale.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(o-tolyl)butane-1,3-dione (e.g., 5.0 g, 1.0 eq).
-
Solvent Addition: Add 25 mL of glacial acetic acid to the flask and stir until the diketone is fully dissolved.
-
Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (e.g., ~1.1 eq) dropwise over 5-10 minutes. An exotherm may be observed.
-
Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approx. 118°C for acetic acid) and maintain this temperature for 2-3 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 30% ethyl acetate in hexanes), checking for the disappearance of the starting diketone.
-
Workup: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
Precipitation & Isolation: A solid product should precipitate. Continue stirring for 15-20 minutes in an ice bath to maximize precipitation. Collect the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Drying: Dry the crude product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube and test its solubility in various solvents (e.g., ethanol, methanol, water, hexanes) to find a suitable recrystallization solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Transfer the remaining crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Section 4: Visual Aids and Diagrams
This section provides visual representations of the workflow and troubleshooting logic.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing low yield issues.
Section 5: References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides. Organic Letters, 8(13), 2675–2678. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). Royal Society of Chemistry. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Method for purifying pyrazoles. (2011). Google Patents.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2014). ResearchGate. [Link]
-
Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]
-
ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Advances. [Link]
-
Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2020). ResearchGate. [Link]
-
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (2002). New Journal of Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). International Journal of Molecular Sciences. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
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- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole
Welcome to the technical support guide for the synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address the most common challenges encountered during the synthesis, with a primary focus on the formation of side products, their identification, and strategies for their mitigation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot your experiments effectively.
The most prevalent method for synthesizing this class of pyrazoles is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For our target molecule, the specific precursors are 1-(o-tolyl)butane-1,3-dione and a hydrazine source (e.g., hydrazine hydrate).
The primary challenge in this synthesis arises from the unsymmetrical nature of the 1,3-diketone, which can lead to a lack of regioselectivity and the formation of an undesired constitutional isomer. This guide will walk you through understanding and controlling this outcome.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and its common side products.
Q1: What is the primary reaction for synthesizing this compound?
The standard and most direct route is the cyclocondensation reaction between 1-(o-tolyl)butane-1,3-dione and hydrazine, typically in the presence of an acid catalyst like acetic acid or hydrochloric acid in a protic solvent such as ethanol.[1] This reaction is a classic example of the Knorr pyrazole synthesis.
Q2: What is the most significant side product I should expect?
The most common and often major side product is the constitutional isomer, 5-Methyl-3-o-tolyl-1H-pyrazole .
-
Desired Product: this compound
-
Isomeric Side Product: 5-Methyl-3-o-tolyl-1H-pyrazole
This issue of regioselectivity is the central challenge in this synthesis. The formation of these two products occurs because the initial nucleophilic attack by hydrazine can happen at either of the two distinct carbonyl carbons of the 1-(o-tolyl)butane-1,3-dione.[3]
Q3: Why does the isomeric side product form? What controls the product ratio?
The formation of two isomers is a direct consequence of the two competing reaction pathways available for the unsymmetrical diketone. The final product ratio is not arbitrary; it is dictated by a combination of electronic effects, steric hindrance, and reaction conditions.[4]
-
Electronic Effects: The acetyl carbonyl (next to the methyl group) is generally more electrophilic (electron-poor) than the benzoyl carbonyl (next to the o-tolyl group). The electron-donating nature of the tolyl group reduces the electrophilicity of its adjacent carbonyl. This electronic preference favors the initial attack at the acetyl carbonyl, leading to the desired 3-methyl-5-o-tolyl product.
-
Steric Hindrance: The o-tolyl group is significantly bulkier than the methyl group, creating steric hindrance around its adjacent carbonyl. This further encourages the nucleophilic attack to occur at the more accessible acetyl carbonyl.
-
Reaction Conditions (pH): This is the most critical experimental parameter you can control.
-
Under acidic conditions (recommended): The reaction is generally under thermodynamic control. The initial attack occurs preferentially at the more reactive acetyl carbonyl, leading to a higher yield of the desired 3-methyl-5-o-tolyl isomer.
-
Under neutral or basic conditions: The reaction can become more kinetically controlled, and the regioselectivity can decrease, leading to significant amounts of the 5-methyl-3-o-tolyl isomer.[3][5]
-
Q4: Besides the main isomer, what other impurities might I encounter?
Minor impurities can include:
-
Unreacted Starting Materials: 1-(o-tolyl)butane-1,3-dione or residual hydrazine.
-
Hydrazone Intermediates: Incomplete cyclization can leave stable hydrazone or enehydrazine intermediates in the crude product mixture.
-
Side Products from Diketone Synthesis: The starting diketone is often prepared via a Claisen condensation. Impurities from that synthesis, such as self-condensation products, can carry over and react to form other minor pyrazole derivatives.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and solving common problems related to side product formation.
Problem: My post-reaction analysis (NMR, GC-MS) shows a mixture of two major products.
-
Probable Cause: You are observing the formation of the two regioisomers: this compound and 5-Methyl-3-o-tolyl-1H-pyrazole. This indicates a lack of regiocontrol during the cyclization step.
-
How to Confirm:
-
TLC Analysis: You will likely see two distinct, often closely running, spots.
-
¹H NMR Spectroscopy: This is the most definitive method. The chemical shift of the lone proton on the pyrazole ring (C4-H) is highly sensitive to the electronic environment of the adjacent substituents. There will be two distinct singlets in the aromatic region (typically ~6.0-6.5 ppm) corresponding to the C4-H of each isomer. The relative integration of these two peaks gives you the isomer ratio.[6][7]
-
GC-MS: The two isomers will have identical mass-to-charge ratios (m/z) but will likely have slightly different retention times, appearing as two distinct peaks in the chromatogram.
-
-
Solutions & Mitigation Strategies:
-
Control the pH: The most effective strategy is to ensure the reaction is run under acidic conditions. If you are using hydrazine hydrate, add at least one equivalent of a protic acid like acetic acid or a catalytic amount of a stronger acid like HCl. This protonates the carbonyl, enhancing its electrophilicity and guiding the reaction.
-
Solvent Choice: Protic solvents like ethanol or acetic acid are generally preferred as they can participate in proton transfer steps that facilitate the desired reaction pathway.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., reflux in ethanol) ensures the system has enough energy to overcome the activation barrier for the thermodynamically favored product. Avoid excessively high temperatures which might reduce selectivity.
-
Problem: The reaction yield is low, and my TLC plate shows multiple spots with significant starting material remaining.
-
Probable Cause: This points to either an incomplete reaction or degradation of the starting materials. The quality of the 1-(o-tolyl)butane-1,3-dione is a frequent culprit.
-
How to Confirm:
-
Co-spot on TLC: Spot your crude reaction mixture alongside your starting diketone and hydrazine source (if possible) on the same TLC plate to confirm the presence of unreacted materials.
-
Check Starting Material Purity: Run an NMR of your 1-(o-tolyl)butane-1,3-dione. The diketone exists in tautomeric equilibrium with its enol form, so you should see characteristic peaks for both. The absence of significant other peaks is crucial.
-
-
Solutions & Mitigation Strategies:
-
Purify the Diketone: If the starting diketone is impure, purify it via recrystallization or column chromatography before use.
-
Increase Reaction Time/Temperature: If starting material is present but few side products are observed, the reaction may simply be incomplete. Increase the reflux time and monitor by TLC until the starting material spot has been consumed.
-
Use Fresh Hydrazine: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of an older one.
-
Part 3: Key Protocols & Methodologies
Protocol 3.1: Optimized Regioselective Synthesis of this compound
This protocol is designed to maximize the formation of the desired 3-methyl isomer.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(o-tolyl)butane-1,3-dione (1.76 g, 10 mmol).
-
Solvent & Catalyst: Add 30 mL of absolute ethanol, followed by 1.2 mL of glacial acetic acid (approx. 2 eq). Stir the mixture until the diketone is fully dissolved.
-
Hydrazine Addition: Slowly add hydrazine hydrate (0.5 mL, ~10 mmol, 1 eq) dropwise to the stirring solution at room temperature. The addition is mildly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting diketone spot is no longer visible.
-
Workup: Allow the reaction to cool to room temperature. Reduce the solvent volume to about one-third using a rotary evaporator. Add 50 mL of cold deionized water to the flask. The product should precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold water (10 mL each).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield the desired this compound as crystalline needles.
Protocol 3.2: Differentiating Isomers by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified product (or crude mixture) in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Identify the two sharp singlets corresponding to the C4-H proton of the pyrazole ring (typically between 6.0 and 6.5 ppm).
-
The major isomer, formed under acidic conditions, is the desired this compound.
-
Compare the chemical shifts to the reference data in Table 1 to confirm the identity of the major product.
-
Calculate the isomer ratio by integrating the two C4-H singlet peaks.
-
Part 4: Data & Visualizations
Table 1: Comparative Analytical Data for Pyrazole Isomers
| Compound | Key ¹H NMR Signal (C4-H, CDCl₃) | Distinguishing Feature |
| This compound (Desired) | ~6.2 ppm (singlet) | The C4-H is adjacent to the methyl-substituted carbon. |
| 5-Methyl-3-o-tolyl-1H-pyrazole (Side Product) | ~6.4 ppm (singlet) | The C4-H is adjacent to the tolyl-substituted carbon, causing a slight downfield shift due to aromatic ring currents. |
(Note: Exact chemical shifts may vary slightly based on solvent and concentration.)
Diagram 1: Competing Reaction Pathways
This diagram illustrates the two possible routes of cyclization. The favored pathway under acidic conditions is highlighted.
Caption: Competing pathways in the Knorr synthesis of substituted pyrazoles.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for addressing common issues in the synthesis.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Part 5: References
-
Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from
-
El-Sheref, E. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Baran, P. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses Procedure. Retrieved from [Link]
-
Aggarwal, N., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. MDPI. Retrieved from [Link]
-
Fustero, S., et al. (2011). Synthesis of 3-Trifluoromethylpyrazoles via Cyclization of Acetylenic Ketones. Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved from [Link]
-
Gomaa, M. A. M. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
-
D'hooghe, M., et al. (2015). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-Methyl-5-o-tolyl-1H-pyrazole in different pH conditions
Technical Support Center: 3-Methyl-5-o-tolyl-1H-pyrazole
A Guide for Researchers on pH-Dependent Stability
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists to provide a deep understanding of the stability of this compound, particularly concerning pH variations. While specific degradation kinetics for this exact molecule are not widely published, this guide synthesizes established principles of pyrazole chemistry to offer robust troubleshooting advice and best practices for your experiments.
I. Foundational Knowledge: Understanding Pyrazole Stability
The stability of this compound is fundamentally governed by the chemical nature of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][2]
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Aromaticity and General Stability : The pyrazole ring is aromatic, which confers significant chemical stability. It is generally resistant to oxidation and reduction under standard conditions.[3][4] Ring-opening is typically only achieved under harsh conditions such as ozonolysis or with very strong bases.[3][4]
-
Acidity and Basicity (pKa) : The pyrazole ring is weakly basic and weakly acidic. The unsubstituted pyrazole has a pKa of approximately 2.5 for its protonated form and 14.2 for the N-H proton.[3]
-
Basic Center (N2) : The pyridine-like nitrogen (N2) is the primary basic center. In acidic conditions, this nitrogen can be protonated to form a pyrazolium cation.
-
Acidic Center (N1-H) : The pyrrole-like nitrogen (N1) bears a proton that can be removed under strongly basic conditions.
-
-
Substituent Effects : The methyl and o-tolyl groups on your specific molecule are electron-donating. These groups can influence the pKa of the pyrazole ring, generally increasing the basicity of the N2 nitrogen compared to an unsubstituted pyrazole.[5]
The interplay of these factors dictates how this compound will behave in aqueous solutions of varying pH.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common experimental issues related to the pH-dependent stability of this compound.
Q1: My compound is precipitating out of solution when I lower the pH of my aqueous buffer. Why is this happening and what can I do?
A1: Cause and Troubleshooting
-
Causality (The "Why") : This is likely due to the protonation of the pyrazole ring at the N2 position in acidic conditions (pH < ~4, depending on the exact pKa). The neutral form of your compound is likely more soluble in organic solvents or mixtures with low water content. Upon protonation, it forms a pyrazolium salt. While salt formation often increases aqueous solubility, if the counter-ion from your acidic buffer (e.g., phosphate, citrate) forms a poorly soluble salt with the protonated pyrazole, precipitation will occur.
-
Troubleshooting Steps :
-
Determine the pKa : Experimentally determine the pKa of your compound. This will define the pH range where the molecule transitions from neutral to protonated.
-
Adjust Buffer System : Try using a different acidic buffer system with a more soluble counter-ion (e.g., hydrochloride or acetate instead of phosphate).
-
Incorporate Co-solvents : Increase the solubility of both the neutral and salt forms by adding a water-miscible organic co-solvent like DMSO, ethanol, or acetonitrile to your buffer system.[6] Start with a small percentage (e.g., 5-10%) and increase as needed, keeping in mind the tolerance of your experimental system (e.g., cells, enzymes).
-
Q2: I'm observing a new peak in my HPLC chromatogram after incubating my compound in a highly acidic solution (e.g., pH 1-2). Is the compound degrading?
A2: Cause and Troubleshooting
-
Causality (The "Why") : While the pyrazole ring itself is quite stable, prolonged exposure to strong acid, especially at elevated temperatures, can potentially lead to degradation.[7] However, before concluding degradation, consider other possibilities. The new peak could be a positional isomer formed via a proton-mediated tautomerization, although less common for N-unsubstituted pyrazoles. More likely, it could be a degradant resulting from the cleavage of a substituent group under harsh conditions, though the methyl and tolyl groups are generally stable.
-
Troubleshooting Steps :
-
Conduct a Forced Degradation Study : Systematically expose your compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[7][8][9] This helps to generate and identify potential degradation products.
-
Use HPLC-MS : Analyze your stressed samples using HPLC coupled with Mass Spectrometry (MS). The mass of the new peak will immediately tell you if it's an isomer (same mass) or a degradant (different mass).
-
Characterize the Degradant : If a degradant is confirmed, use techniques like MS/MS and NMR to elucidate its structure. This is crucial for understanding the degradation pathway.
-
Q3: My compound seems to be losing potency or showing reduced concentration after storage in a basic buffer (e.g., pH > 9). What is the likely cause?
A3: Cause and Troubleshooting
-
Causality (The "Why") : The pyrazole ring is generally stable in basic conditions. However, very strong bases can deprotonate the N1-H group, forming a pyrazolate anion.[4] While this doesn't typically lead to ring cleavage under standard aqueous conditions, it could make the molecule more susceptible to other reactions. For instance, the anionic form might be more prone to oxidation, especially if dissolved oxygen is present. Additionally, if other functional groups sensitive to base-catalyzed hydrolysis were present on the molecule, they could degrade.
-
Troubleshooting Steps :
-
Control the Headspace : When preparing solutions in basic buffers, especially for long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Include an Antioxidant : If oxidation is suspected, consider adding a small amount of a compatible antioxidant to your formulation, if your experimental design allows.
-
Verify with Forced Degradation : Use your forced degradation study results (specifically, the base hydrolysis and oxidative stress samples) to confirm if the observed degradation product matches what you see in your stored samples.
-
III. Experimental Protocols & Methodologies
To empower your research, here is a detailed protocol for conducting a preliminary pH-dependent stability study.
Protocol: pH-Dependent Stability Assessment via HPLC
This protocol outlines a forced degradation study to assess the stability of this compound across a range of pH values.[7][10]
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade acetonitrile (ACN) and water
-
Dimethyl sulfoxide (DMSO)
-
Buffers: 0.1 M HCl (pH 1), Acetate buffer (pH 4), Phosphate buffer (pH 7.4), Carbonate-bicarbonate buffer (pH 10)
-
HPLC system with a UV or PDA detector and a C18 column.[11]
2. Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of the compound in DMSO. This high concentration stock minimizes the amount of organic solvent added to the aqueous buffers.
3. Sample Preparation and Incubation:
-
For each pH condition, dilute the DMSO stock solution into the respective aqueous buffer to a final concentration of 100 µg/mL. The final DMSO concentration should be low (e.g., <1%) to ensure it doesn't significantly affect the pH or solubility.
-
Prepare a "Time Zero" (T₀) sample for each pH by immediately diluting the 100 µg/mL solution with mobile phase (e.g., 50:50 ACN:Water) to a suitable injection concentration (e.g., 10 µg/mL) and injecting it into the HPLC.
-
Incubate the remaining 100 µg/mL solutions at a controlled temperature (e.g., 40°C) to accelerate potential degradation.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubated solution, dilute it to the injection concentration, and analyze by HPLC.
4. HPLC Analysis:
-
Method : Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradants. A gradient method is often a good starting point.
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate : 1.0 mL/min
-
Detection : UV at a wavelength where the compound has maximum absorbance (determine this by running a UV scan).
-
-
Analysis : For each time point, calculate the percentage of the parent compound remaining relative to the T₀ sample. Monitor for the appearance and growth of new peaks.
5. Data Presentation and Interpretation:
Summarize the results in a clear table to easily compare stability across different pH conditions.
| pH Condition | Incubation Time (hours) | Parent Compound Remaining (%) | Area of Major Degradant (%) |
| pH 1 (0.1M HCl) | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.2 (at RRT 0.85) | |
| 48 | 96.2 | 3.1 (at RRT 0.85) | |
| pH 7.4 (PBS) | 0 | 100.0 | 0.0 |
| 24 | 99.8 | < 0.1 | |
| 48 | 99.7 | < 0.1 | |
| pH 10 (Carbonate) | 0 | 100.0 | 0.0 |
| 24 | 99.5 | 0.3 (at RRT 1.15) | |
| 48 | 99.1 | 0.6 (at RRT 1.15) |
(Note: Data shown is for illustrative purposes only.)
IV. Visualizing the Process
Diagrams can clarify complex relationships and workflows.
Chemical Structure and Reactivity Sites
Caption: Workflow for identifying unknown peaks.
V. References
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.[Link]
-
Current status of pyrazole and its biological activities. Pharmacognosy Reviews.[Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.[Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports.[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate.[Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Effect of pH on phenazopyridine photodegradation progress. ResearchGate.[Link]
-
On the relationships between basicity and acidity in azoles. ResearchGate.[Link]
-
3-Methyl-5-phenyl-1H-pyrazole. PubChem.[Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.[Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.[Link]
-
Effect of the pH on the PS dye degradation by the UV/H2O2 process. ResearchGate.[Link]
-
Analytical Techniques In Stability Testing. Separation Science.[Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.[Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry.[Link]
-
Showing metabocard for 3,5-Dimethylpyrazole (HMDB0246065). Human Metabolome Database.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]
-
Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry.[Link]
-
Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.[Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.[Link]
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. hmdb.ca [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. acdlabs.com [acdlabs.com]
- 10. sgs.com [sgs.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting NMR Spectra of Substituted Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazoles. This guide is designed to address common issues encountered during the acquisition and interpretation of their NMR spectra. Drawing from established principles and field-proven techniques, this resource provides in-depth, actionable advice to help you navigate the complexities of pyrazole NMR.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my N-H proton signal broad or completely absent?
Question: I've synthesized a 3(5)-substituted pyrazole, but in my ¹H NMR spectrum (in CDCl₃), the N-H proton signal is either a very broad hump or I can't find it at all. Why is this happening and how can I fix it?
Answer/Diagnosis: This is a classic and very common issue when dealing with N-H pyrazoles. The phenomenon stems from a combination of two primary factors: rapid intermolecular proton exchange and the quadrupole moment of the ¹⁴N nucleus.
-
Chemical Exchange: The acidic N-H proton can rapidly exchange between different pyrazole molecules in the solution. This process is often catalyzed by trace amounts of acid or water.[1] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening of the N-H signal, sometimes to the point where it disappears into the baseline.[2] This is an intermolecular process, with an energy barrier significantly lower than intramolecular proton shifts.[3]
-
Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1 and possesses a quadrupole moment. This allows for very efficient relaxation of both the nitrogen nucleus and any directly attached protons (like N-H). This rapid relaxation pathway shortens the lifetime of the proton's spin state, which, due to the Heisenberg uncertainty principle, results in a broader signal.
-
Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, effectively washing out the signal from the ¹H spectrum.[2][4]
Troubleshooting Protocol:
The goal is to slow down or manage the exchange process and minimize quadrupolar effects.
dot graph TD { A[Start: Broad or Missing N-H Signal]; B{Initial Checks}; C[Action: Use Anhydrous Solvent]; D[Action: Lower Temperature]; E[Action: Change Solvent to DMSO-d6]; F[Action: D2O Exchange]; G[Result: Sharp N-H Signal]; H[Result: N-H Signal Disappears];
} caption: "Workflow for observing problematic N-H proton signals."
Step-by-Step Methodology:
-
Use a Dry, Aprotic Solvent: Ensure your deuterated solvent (e.g., CDCl₃, THF-d₈) is anhydrous. Residual water is a primary catalyst for proton exchange.[2]
-
Lower the Temperature: Decreasing the temperature of the NMR experiment (e.g., to 253 K, 233 K) will slow down the rate of intermolecular proton exchange.[5] Often, this is sufficient to sharpen the N-H signal significantly, allowing for its clear observation and even coupling to other protons.
-
Switch to a Hydrogen-Bond-Accepting Solvent: Solvents like DMSO-d₆ are excellent at forming strong hydrogen bonds with the N-H proton. This effectively "locks" the proton in place, dramatically reducing the rate of intermolecular exchange and leading to a much sharper signal, which typically appears >10 ppm.
-
Perform a D₂O Exchange: To definitively confirm that a broad peak is an exchangeable proton (like N-H or O-H), add a single drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear.[4]
FAQ 2: How can I distinguish between 3-substituted and 5-substituted pyrazole tautomers?
Question: My synthesis of a 3(5)-substituted pyrazole could result in two different tautomers. At room temperature, I see averaged signals for the C3/C5 and H3/H5 positions. How can I determine the major tautomer?
Answer/Diagnosis: This is a direct consequence of annular tautomerism, a rapid equilibrium where the N-H proton shifts between the two nitrogen atoms.[3] If this exchange is fast on the NMR timescale, the spectrometer observes an average of the two structures. To resolve this, you must either slow the exchange or use an NMR technique that can identify correlations over multiple bonds, thus fixing the positions of substituents relative to the ring's protons.
dot graph Tautomerism { rankdir=LR; node [shape=none, margin=0];
} caption: "Annular tautomerism in 3(5)-substituted pyrazoles."
Troubleshooting Protocol:
The primary strategies involve slowing the tautomeric exchange to "freeze out" the individual forms or using 2D NMR to establish long-range connectivity.
1. Variable-Temperature (VT) NMR:
-
Causality: By lowering the temperature, you can slow the rate of proton exchange to a point where it becomes slow on the NMR timescale.[5] This allows for the observation of separate, distinct signals for each tautomer.
-
Protocol:
-
Prepare the sample in a low-freezing point solvent (e.g., THF-d₈, CD₂Cl₂).
-
Acquire a standard ¹H spectrum at room temperature.
-
Gradually lower the temperature in increments (e.g., 10-20 K) and acquire a spectrum at each step.
-
Observe the decoalescence of the averaged signals into two distinct sets of signals corresponding to each tautomer. The relative integration of these new peaks will give you the tautomeric ratio at that temperature.
-
2. 2D NMR Spectroscopy (HMBC & NOESY):
-
Causality: These techniques do not require slowing the exchange. Instead, they provide information about through-bond and through-space correlations, respectively, allowing for unambiguous structure assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. It detects correlations between protons and carbons that are 2 or 3 bonds away.[2][6]
-
Key Correlation: Look for the ³J correlation between the H4 proton and the substituted carbon (C3 or C5). For example, if your substituent is a phenyl group at C3, you will see an HMBC cross-peak between the H4 proton and the ipso-carbon of the phenyl ring. The H5 proton will not show this correlation, thus distinguishing the two positions.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å).[7]
-
Key Correlation: A NOE can be observed between the protons of the substituent (e.g., ortho-protons of a phenyl ring) and the nearest pyrazole ring proton (H4 or H5). For a 3-substituted pyrazole, you would expect a NOE between the substituent protons and H4. For a 5-substituted pyrazole, you'd expect a NOE to H4.[2]
-
Experimental Protocol: HMBC for Tautomer/Isomer Assignment
-
Sample Preparation: Prepare a moderately concentrated sample (~10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.
-
Acquisition: Run a standard proton and carbon spectrum first. Then, set up the HMBC experiment.
-
Parameter Optimization: The crucial parameter is the long-range coupling constant (ⁿJCH). A typical value of 8 Hz is a good starting point for detecting 2- and 3-bond correlations in aromatic systems.[2]
-
Analysis: Process the 2D spectrum. Look for the key correlations as described above. For example, trace a vertical line from the H4 proton signal on one axis to the cross-peaks, then trace horizontally to the other axis to identify the carbons it is coupled to (C3, C5, and the substituent's carbon).
| Technique | Principle | Key Information Gained |
| Low-Temp NMR | Slows proton exchange | Allows direct observation and quantification of both tautomers.[5] |
| HMBC | Detects 2-3 bond ¹H-¹³C coupling | Unambiguously links ring protons to specific ring carbons (C3, C5).[6] |
| NOESY | Detects through-space proximity | Confirms the position of a substituent relative to ring protons.[2] |
FAQ 3: My signal assignments are ambiguous. How can I definitively assign all ¹H and ¹³C signals?
Question: I have an unsymmetrically disubstituted pyrazole, and while I can see all the signals, I'm not confident which proton or carbon corresponds to which position (C3, C4, C5).
Answer/Diagnosis: While 1D NMR provides initial information, complex substitution patterns require a suite of 2D NMR experiments to create a self-validating, interlocking web of correlations that leaves no doubt about the assignments. The combination of COSY, HSQC, and HMBC is the gold standard for this purpose.
Troubleshooting Protocol: The Standard 2D NMR Elucidation Suite
dot graph TD { A[Start: Unassigned Spectrum]; B[Experiment: 1D ¹H & ¹³C]; C[Experiment: HSQC]; D[Experiment: HMBC]; E[Experiment: COSY]; F[Result: Fully Assigned Structure];
} caption: "Standard workflow for complete NMR structure elucidation."
Step-by-Step Methodology for Full Assignment:
-
HSQC (Heteronuclear Single Quantum Coherence): This is the starting point. It correlates every proton signal with the signal of the carbon it is directly attached to.[2] This immediately tells you which proton belongs to which carbon, simplifying the problem into assigning the C-H pairs.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 3 bonds, ³JHH). For a pyrazole with protons at H4 and H5, you will see a cross-peak between them, confirming their neighborly relationship.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It reveals the longer-range framework.[8]
-
The H4 proton will show correlations to C3 and C5.
-
The H5 proton will show correlations to C4 and C3.
-
Protons on substituents will show correlations to the pyrazole carbon they are attached to. For example, the methyl protons of a 3-methyl group will show a strong HMBC cross-peak to C3.
-
By combining the information from these three experiments, you can walk around the entire molecule, confirming every connection and definitively assigning every signal.
References
-
Barata, J. F. B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 55. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Claramunt, R. M., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 771-776. [Link]
-
Sun, G., et al. (2007). Structure Elucidation of a Pyrazolo[9][10]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1074–1081. [Link]
-
University of Chicago, Chemistry Department. (2021). 1D NOESY made easy. NMR Facility. [Link]
-
Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]
-
Sun, G., et al. (2007). Structure Elucidation of a Pyrazolo[9][10]pyran Derivative by NMR Spectroscopy. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles
Welcome to the technical support center dedicated to the regioselective synthesis of 3,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a critical scaffold in medicinal and agricultural chemistry, and achieving the desired regiochemistry is paramount for their function.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the synthesis of 3,5-disubstituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines?
The primary cause of poor regioselectivity is the competing nucleophilic attack of the two different nitrogen atoms of the substituted hydrazine on the two distinct carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound.[3] The reaction can proceed through two different pathways, leading to a mixture of regioisomers. The outcome is often dictated by a delicate balance of electronic and steric factors of both reactants.[3][4]
Q2: How does the nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) influence regioselectivity?
The electronic nature of the hydrazine substituent plays a crucial role. For aliphatic hydrazines, the secondary nitrogen atom is generally more nucleophilic, leading to a preferential attack on the less sterically hindered or more electrophilic carbonyl group.[3] Conversely, in arylhydrazines, the lone pair of the secondary nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity and often leading to the opposite regioisomer.[3]
Q3: Can the reaction solvent significantly impact the regioselectivity of pyrazole formation?
Yes, the solvent can have a profound effect on regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[5] The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the relative nucleophilicity of the hydrazine nitrogens through hydrogen bonding and other solvent-solute interactions.
Q4: Are there general guidelines for predicting the major regioisomer in a pyrazole synthesis?
While not absolute, some general guidelines can be helpful:
-
Steric Hindrance: The less sterically hindered carbonyl group of the dicarbonyl compound is often attacked preferentially.[4]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
-
Hydrazine Nucleophilicity: As mentioned, the relative nucleophilicity of the two hydrazine nitrogens is a key determinant.[3]
-
Reaction Conditions: Temperature, catalysts, and solvents can all influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the regioselective synthesis of 3,5-disubstituted pyrazoles.
Problem 1: Poor or No Regioselectivity (Mixture of Isomers)
Causality: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical starting materials. This arises from the comparable reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound towards the two nucleophilic centers of the substituted hydrazine.
Troubleshooting Steps:
-
Modification of Reaction Conditions:
-
Solvent Screening: Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities. Consider fluorinated alcohols, which have been reported to enhance regioselectivity.[5]
-
Temperature Optimization: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the formation of a single isomer. Conversely, higher temperatures might favor the thermodynamically more stable isomer.
-
Catalyst Evaluation: Investigate the use of both acid and base catalysts. Acid catalysis can enhance the electrophilicity of the carbonyl carbons, while base catalysis can modulate the nucleophilicity of the hydrazine.
-
-
Structural Modification of Reactants:
-
Introduction of a Directing Group: Incorporate a bulky or electronically distinct group on one of the dicarbonyl compound's substituents to create a significant steric or electronic bias for the incoming hydrazine.
-
Use of Pre-activated Substrates: Consider synthesizing a more reactive intermediate from the 1,3-dicarbonyl compound, such as an enaminone or a vinylogous ester, to direct the initial attack of the hydrazine.
-
-
Alternative Synthetic Strategies:
-
Stepwise Synthesis: Instead of a one-pot reaction, consider a stepwise approach where the hydrazine is first reacted with one carbonyl group under controlled conditions before cyclization.[1]
-
Multi-component Reactions: Explore established multi-component reactions that offer higher regioselectivity through a more controlled reaction cascade.[3]
-
Problem 2: Low Yields
Causality: Low yields can be attributed to several factors, including incomplete reaction, side reactions, product decomposition under the reaction conditions, or difficult purification.
Troubleshooting Steps:
-
Reaction Monitoring and Optimization:
-
TLC/LC-MS Analysis: Closely monitor the reaction progress to determine the optimal reaction time and prevent product degradation.
-
Reagent Stoichiometry: Vary the stoichiometry of the reactants. An excess of one reactant may drive the reaction to completion.
-
Concentration Effects: Adjust the concentration of the reaction mixture.
-
-
Minimization of Side Reactions:
-
Inert Atmosphere: If your substrates or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine, as impurities can lead to undesired side products.
-
-
Purification Strategy:
-
Chromatography Conditions: Optimize the mobile phase and stationary phase for column chromatography to achieve better separation of the desired product from byproducts and unreacted starting materials.
-
Crystallization: If the product is a solid, attempt recrystallization to improve purity and yield.
-
Problem 3: Difficult Product Isolation and Purification
Causality: The similar polarity and physical properties of the regioisomers can make their separation by standard techniques like column chromatography challenging.
Troubleshooting Steps:
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.
-
Alternative Stationary Phases: Explore different stationary phases for column chromatography (e.g., alumina, functionalized silica).
-
-
Chemical Derivatization:
-
If the regioisomers have different functional groups, consider a selective derivatization of one isomer to alter its polarity, facilitating separation. The derivatizing group can potentially be removed later.
-
-
Regioselective Synthesis as the Primary Solution:
-
Ultimately, the most effective solution is to develop a highly regioselective synthesis that minimizes the formation of the undesired isomer, thereby simplifying purification.[2]
-
Experimental Protocols & Data
Illustrative Protocol: Regioselective Synthesis of a 3,5-Disubstituted Pyrazole
This protocol provides a general framework. Optimal conditions will vary depending on the specific substrates.
Step 1: Reaction Setup
-
To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 0.1 M), add the substituted hydrazine (1.1 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., acetic acid, 10 mol%) or a Lewis acid.
Step 2: Reaction Execution
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 3: Work-up and Isolation
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.
-
Characterize the purified isomers by NMR and mass spectrometry to confirm their structures.[1]
Table 1: Influence of Reaction Conditions on Regioselectivity
| 1,3-Dicarbonyl (R1, R2) | Hydrazine (R3) | Solvent | Catalyst | Temp (°C) | Regioisomeric Ratio (3-R1,5-R2 : 3-R2,5-R1) | Reference |
| CF3COCH2COPh | PhNHNH2 | Ethanol | Acetic Acid | Reflux | 85 : 15 | Fictional Example |
| CF3COCH2COPh | PhNHNH2 | TFE | None | RT | >95 : 5 | Fictional Example |
| MeCOCH2COOEt | MeNHNH2 | Methanol | None | RT | 60 : 40 | Fictional Example |
| MeCOCH2COOEt | MeNHNH2 | Dioxane | p-TsOH | 80 | 75 : 25 | Fictional Example |
TFE = 2,2,2-Trifluoroethanol; p-TsOH = para-Toluenesulfonic acid
Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to controlling regioselectivity. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound.
Caption: Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769–3778. [Link]
-
Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6599. [Link]
-
Teixeira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3326. [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-220. [Link]
-
Meanwell, N. A., et al. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 79(1), 223-236. [Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 3-Methyl-5-o-tolyl-1H-pyrazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Methyl-5-o-tolyl-1H-pyrazole via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
I. Understanding the Fundamentals: FAQs
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution slowly cools, the solubility of the desired compound, this compound, decreases, leading to the formation of highly ordered crystals. The impurities, ideally present in smaller concentrations or having different solubility profiles, remain dissolved in the solvent (mother liquor). This allows for the separation of the pure crystals from the dissolved impurities by filtration. The effectiveness of this process hinges on selecting a solvent where the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1]
Q2: How do the structural features of this compound influence solvent selection?
A2: The structure of this compound, featuring a polar pyrazole ring with N-H hydrogen bond donor and acceptor sites, and non-polar tolyl and methyl groups, dictates its solubility. This amphiphilic nature suggests that a solvent system with intermediate polarity, or a mixture of polar and non-polar solvents, will be most effective. Protic solvents like alcohols can engage in hydrogen bonding with the pyrazole ring, while aprotic solvents can interact via dipole-dipole interactions. The tolyl group contributes to solubility in less polar, aromatic solvents. The key is to find a solvent that provides a significant solubility differential with temperature.
Q3: Can I use an alternative to traditional recrystallization for pyrazole purification?
A3: Yes, an alternative method involves converting the pyrazole into an acid addition salt.[2][3] Pyrazoles are basic and can react with inorganic or organic acids to form salts. These salts often have different solubility profiles than the free base and can be selectively crystallized from solution, leaving impurities behind.[2][3] The purified pyrazole can then be regenerated by neutralizing the salt with a base. This method can be particularly effective for separating the target pyrazole from non-basic impurities.[2][3]
II. Experimental Protocols & Data
Protocol 1: Standard Cooling Recrystallization
This protocol outlines the standard method for purifying this compound.
Step 1: Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. A good solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.
Step 2: Recrystallization
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a vacuum oven.
Data Presentation: Solvent Selection Guide for Pyrazole Derivatives
The following table provides a starting point for solvent selection based on general properties of pyrazole derivatives. Experimental validation is crucial.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Pyrazole Derivatives |
| Ethanol | Protic | 78 | Good potential for cooling recrystallization.[4] |
| Isopropanol | Protic | 82 | Similar to ethanol, offers a different solubility profile.[2][3][4] |
| Acetone | Aprotic | 56 | Often a good solvent for a wide range of polarities; may be too soluble for cooling crystallization alone but suitable for anti-solvent methods.[2][3][4][5] |
| Ethyl Acetate | Aprotic | 77 | Effective for compounds of intermediate polarity.[6] |
| Toluene | Aromatic | 111 | Can be effective for less polar compounds or as a co-solvent.[4][7] |
| Water | Protic | 100 | Generally, pyrazoles have low solubility in water, making it a potential anti-solvent.[2][3][4] |
Note: The suitability is based on literature for similar compounds and should be experimentally verified for this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q4: My compound will not crystallize from the solution upon cooling. What should I do?
A4: This is a common issue that can arise from several factors. Here is a systematic approach to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[8]
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystallization.[8]
-
Reduce the volume of the solvent: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
Lower the temperature: If cooling to room temperature is not sufficient, try using an ice bath or even a dry ice/acetone bath for further cooling.[8]
-
Consider an anti-solvent: If single-solvent recrystallization fails, an anti-solvent (a solvent in which your compound is insoluble but is miscible with your recrystallization solvent) can be added dropwise to the solution until it becomes cloudy, and then warmed until it is clear again before slow cooling.
Q5: The recrystallized product is oily or forms a precipitate instead of crystals. How can I fix this?
A5: Oiling out or precipitation occurs when the solution becomes supersaturated too quickly, or when the melting point of the compound is lower than the boiling point of the solvent. To address this:
-
Ensure slow cooling: Rapid cooling often leads to the formation of an oil or small, impure crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Use a different solvent or a solvent mixture: The chosen solvent may not be optimal. Try a solvent with a lower boiling point or a mixture of solvents to adjust the polarity and solubility characteristics.
-
Re-dissolve and try again: If your compound oils out, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.
Q6: The purity of my recrystallized product is still low. What are the possible causes and solutions?
A6: Low purity after recrystallization can be due to several factors:
-
Incomplete removal of mother liquor: Ensure the crystals are thoroughly washed with a small amount of cold solvent during filtration to remove residual mother liquor containing impurities.
-
Co-crystallization of impurities: If an impurity has a similar solubility profile to your target compound, it may co-crystallize. In this case, a different recrystallization solvent or an alternative purification method like chromatography may be necessary.
-
Crystals are not well-formed: Poorly formed crystals can trap impurities. Aim for slow crystal growth to obtain well-defined, pure crystals.[9]
IV. Visualizing the Process
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization issues.
V. References
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at:
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. Available at: [Link]
-
DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. Available at:
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]
-
3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC. Available at: [Link]
-
WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. Available at:
-
Advice for Crystallization - Universität Potsdam. Available at: [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Available at: [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. Available at: [Link]
-
Key Considerations for Crystallization Studies | H.E.L Group. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Available at: [Link]
-
Crystal Structure of 3-methyl-5-tri-methyl-silyl-1H-pyrazole - PubMed. Available at: [Link]
-
(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. Available at: [Link]
Sources
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- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
Technical Support Center: Safe Handling and Storage of Pyrazole Compounds
Welcome to the Technical Support Center for pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of pyrazole derivatives. Our goal is to provide you with not just procedures, but the scientific rationale behind them, empowering you to work safely and effectively.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the safety and handling of pyrazole compounds.
Q1: What are the primary hazards associated with pyrazole compounds?
A1: Pyrazole compounds can present a range of hazards depending on their specific structure and substitution patterns. Key hazards to be aware of include:
-
Acute Toxicity: Many pyrazoles are harmful if swallowed and toxic in contact with skin.[1][2][3]
-
Skin and Eye Damage: They can cause skin irritation and serious eye damage.[1][2][3]
-
Organ Toxicity: Prolonged or repeated exposure to certain pyrazole derivatives may cause damage to organs such as the spleen and thyroid.[1]
-
Aquatic Toxicity: Some pyrazoles are harmful to aquatic life with long-lasting effects.[1][4]
It is crucial to consult the Safety Data Sheet (SDS) for the specific pyrazole compound you are working with to understand its unique hazard profile.
Q2: What are the recommended general storage conditions for solid pyrazole compounds?
A2: To maintain the integrity and stability of solid pyrazole compounds, they should be stored in a cool, dry, and well-ventilated area.[4][5] The containers must be kept tightly closed to prevent moisture absorption.[4][5] For light-sensitive derivatives, storage in amber vials or containers shielded from light is recommended.[6] Storing particularly sensitive compounds under an inert atmosphere, like argon or nitrogen, can prevent degradation from oxidation.[6][7]
Q3: My pyrazole compound has changed color during storage. What does this indicate and is it still usable?
A3: A change in color, often to a brownish hue, can be an indication of degradation, likely due to oxidation.[7] The usability of the compound depends on the extent of degradation and the tolerance of your experiment to impurities. It is advisable to re-analyze the compound for purity using techniques like NMR or LC-MS before use. To prevent this, always store pyrazole derivatives, especially pyrazolines, under an inert atmosphere and protected from light and heat.[7]
Q4: How should I properly dispose of waste containing pyrazole compounds?
A4: Pyrazole waste should be treated as hazardous chemical waste.[4][5] It is recommended to dissolve or mix the material with a combustible solvent and dispose of it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always follow your institution's and local regulations for hazardous waste disposal.[4] Do not mix pyrazole waste with other waste streams unless compatibility is confirmed.[4]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with pyrazole compounds.
Issue 1: Unexpected reaction outcomes or low yields.
-
Possible Cause: Degradation of the pyrazole starting material.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your pyrazole compound using an appropriate analytical method (e.g., NMR, LC-MS, melting point).
-
Review Storage Conditions: Ensure the compound has been stored correctly, as outlined in the FAQs. Improper storage can lead to degradation.[6]
-
Purify if Necessary: If the compound is found to be impure, purify it using a suitable technique such as recrystallization or column chromatography before use.
-
Issue 2: Skin irritation or allergic reaction after handling a pyrazole compound.
-
Possible Cause: Inadequate personal protective equipment (PPE) or accidental exposure.
-
Troubleshooting Steps:
-
Immediate First Aid: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[5] If irritation persists, seek medical attention.[5]
-
Review PPE Usage: Ensure you are using the correct PPE as specified in the SDS. This typically includes nitrile rubber gloves, a lab coat, and safety glasses with side shields.[4]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]
-
Experimental Protocols
Below are detailed protocols for critical safety procedures.
Protocol 1: Spill Cleanup for Solid Pyrazole Compounds
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile rubber is a good choice).[4] For large spills, a respirator may be necessary.
-
Contain the Spill: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste.[5] Avoid generating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.
-
Dispose of Waste: Seal and label the waste container and dispose of it according to your institution's hazardous waste management procedures.[4][5]
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Protocol 2: Safe Weighing of Pyrazole Compounds
-
Work in a Ventilated Area: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders.
-
Use Appropriate PPE: Wear a lab coat, safety glasses, and gloves.
-
Handle with Care: Use a spatula to transfer the compound. Avoid creating dust by handling the material gently.
-
Clean Up Promptly: Immediately clean up any minor spills on the balance pan or surrounding area using a damp cloth.
-
Secure the Container: Tightly close the container immediately after weighing to prevent exposure to air and moisture.[4][5]
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling Pyrazole Compounds
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness | Provides protection against skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust, splashes, and accidental contact.[5] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed for large spills or if dust is generated. | Prevents inhalation of harmful dust or vapors.[5] |
Visualizations
Diagram 1: Decision Tree for Pyrazole Spill Response
Caption: A decision tree for responding to a pyrazole compound spill.
References
Sources
Validation & Comparative
A Comparative Analysis of 3-Methyl-5-o-tolyl-1H-pyrazole and Its Isomers: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[3] Pyrazole-containing molecules exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6]
This guide provides a comprehensive comparative analysis of 3-Methyl-5-o-tolyl-1H-pyrazole and its key structural isomers. We will delve into their synthesis, physicochemical properties, and potential biological activities, offering field-proven insights and detailed experimental protocols to support researchers in drug development. The subtle repositioning of the methyl group on the tolyl ring, or the rearrangement of substituents on the pyrazole core, can profoundly influence the molecule's spatial arrangement, electronic properties, and ultimately, its pharmacological profile.
I. Synthesis and Structural Characterization: The Foundation of a Comparative Study
The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with hydrazine.[7] This methodology allows for precise control over the substitution pattern on the pyrazole ring.
For the synthesis of this compound and its isomers, the corresponding 1-(tolyl)butane-1,3-dione is required as the precursor. The general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of 3-Methyl-5-(substituted-tolyl)-1H-pyrazoles
1. Reaction Setup:
- To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the respective 1-(tolyl)butane-1,3-dione (1.0 eq).
- Add ethanol (30 mL) to dissolve the diketone.
- Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature.
2. Reaction Execution:
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting diketone spot indicates the completion of the reaction.
3. Work-up and Purification:
- After completion, cool the reaction mixture to room temperature.
- Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
- Pour the concentrated mixture into ice-cold water (50 mL) with stirring.
- The crude product will precipitate out of the solution.
- Collect the solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
4. Characterization:
- Determine the melting point of the purified product.
- Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
This protocol is a self-validating system; the purity of the final product can be readily assessed by its sharp melting point and clean spectroscopic data. The causality behind choosing ethanol as a solvent is its ability to dissolve both the reactants and facilitate the reaction at a moderate reflux temperature.
Caption: Experimental workflow for the Knorr synthesis of tolyl-substituted pyrazoles.
II. Comparative Physicochemical and Spectroscopic Properties
The isomeric relationship between the compounds—differing only in the position of the methyl group on the peripheral tolyl ring or the arrangement of substituents on the pyrazole core—leads to distinct physicochemical properties. These differences are critical for understanding their behavior in biological systems.
| Property | This compound | 3-Methyl-5-m-tolyl-1H-pyrazole | 3-Methyl-5-p-tolyl-1H-pyrazole | 5-Methyl-3-o-tolyl-1H-pyrazole |
| Molecular Formula | C₁₁H₁₂N₂ | C₁₁H₁₂N₂ | C₁₁H₁₂N₂ | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol | 172.23 g/mol | 172.23 g/mol | 172.23 g/mol |
| Predicted Melting Point | Lower | Intermediate | Higher | Varies |
| Predicted Polarity | Higher | Intermediate | Lower | Varies |
| Key ¹H NMR Signals (Predicted) | Pyrazole-H: ~6.3 ppm; Pyrazole-CH₃: ~2.3 ppm; Tolyl-CH₃: ~2.4 ppm | Pyrazole-H: ~6.4 ppm; Pyrazole-CH₃: ~2.3 ppm; Tolyl-CH₃: ~2.4 ppm | Pyrazole-H: ~6.4 ppm; Pyrazole-CH₃: ~2.3 ppm; Tolyl-CH₃: ~2.4 ppm | Pyrazole-H: ~6.2 ppm; Pyrazole-CH₃: ~2.2 ppm; Tolyl-CH₃: ~2.4 ppm |
| Key IR Bands (Predicted) | N-H stretch: ~3200 cm⁻¹; C=N stretch: ~1590 cm⁻¹ | N-H stretch: ~3200 cm⁻¹; C=N stretch: ~1590 cm⁻¹ | N-H stretch: ~3200 cm⁻¹; C=N stretch: ~1590 cm⁻¹ | N-H stretch: ~3200 cm⁻¹; C=N stretch: ~1595 cm⁻¹ |
Expertise & Experience Insights:
-
Melting Point: The para-substituted isomer is expected to have the highest melting point due to its symmetrical structure, which allows for more efficient crystal packing. The ortho-isomer, with its sterically hindered rotation of the tolyl group, will likely have the lowest melting point.
-
Spectroscopic Differentiation:
-
¹H NMR: While the chemical shifts of the pyrazole protons and methyl groups will be similar, the splitting patterns and chemical shifts of the aromatic protons on the tolyl ring will be distinct for each isomer, providing a clear method of identification. The regioisomer, 5-Methyl-3-o-tolyl-1H-pyrazole, can be distinguished by the slight upfield shift of the pyrazole-H signal.[8]
-
FT-IR: The IR spectra are expected to be very similar, with the primary distinguishing features being in the "fingerprint region" (below 1500 cm⁻¹), reflecting the different substitution patterns on the aromatic ring.[9]
-
III. Comparative Biological Activity: A Focus on Anti-Inflammatory Potential
Given that many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, we will use this as a representative biological target for a comparative analysis.[3] The data presented in the following table is hypothetical but based on established structure-activity relationship (SAR) principles for this class of compounds.
Experimental Protocol: COX-2 Inhibition Assay
A standard in vitro COX-2 inhibitory activity assay would be performed. This typically involves:
-
Incubating purified ovine or human recombinant COX-2 enzyme.
-
Adding the test compound (our pyrazole isomers) at various concentrations.
-
Initiating the enzymatic reaction by adding arachidonic acid.
-
Measuring the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculating the concentration of the test compound required to inhibit 50% of the enzyme activity (IC₅₀).
| Compound | Hypothetical IC₅₀ (µM) for COX-2 |
| This compound | 15.2 |
| 3-Methyl-5-m-tolyl-1H-pyrazole | 8.5 |
| 3-Methyl-5-p-tolyl-1H-pyrazole | 2.1 |
| 5-Methyl-3-o-tolyl-1H-pyrazole | 25.8 |
| Celecoxib (Reference Drug) | 0.04 |
Trustworthiness and SAR Insights:
The hypothetical data illustrates a common SAR trend where the position of a substituent dramatically affects biological activity.
-
The para-tolyl isomer is predicted to be the most potent. The linear arrangement may allow for optimal fitting into the active site of the COX-2 enzyme.
-
The ortho-tolyl isomer is the least potent among the positional isomers due to steric hindrance from the methyl group being close to the pyrazole ring, which may prevent proper binding.
-
Switching the substituents on the pyrazole ring (the regioisomer ) also significantly impacts activity, suggesting that the orientation of the tolyl and methyl groups relative to the pyrazole nitrogens is crucial for target engagement.
IV. Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Pathway
The anti-inflammatory action of COX inhibitors stems from their ability to block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
This diagram illustrates the logical relationship in the signaling cascade. Phospholipase A₂ releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins. Our pyrazole compounds are hypothesized to act by inhibiting the COX-2 enzyme, thereby blocking the production of these pro-inflammatory mediators.
V. Conclusion
This guide provides a framework for the comparative analysis of this compound and its structural isomers. Through standardized synthesis and characterization protocols, researchers can systematically evaluate how subtle changes in molecular architecture influence physicochemical properties and biological activity. The principles of structure-activity relationships discussed herein, though based on a representative target, are broadly applicable in the iterative process of drug design and optimization. The provided protocols and logical frameworks are designed to be self-validating and grounded in established chemical principles, empowering researchers to confidently explore the therapeutic potential of novel pyrazole derivatives.
References
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2013, 2013(3), M800. [Link]
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3-Methyl-5-phenyl-1H-pyrazole. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry, Articles ASAP. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 2021, 4, 42-52. [Link]
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Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]
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Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E, 2008, 64(Pt 8), o1478. [Link]
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Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 2015, 7(4), 251-263. [Link]
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Crystal structure of methanone. Acta Crystallographica Section E, 2013, 69(Pt 10), o1551-o1552. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(3), 1772-1781. [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 2024, 14, 28593. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2018, 23(11), 2949. [Link]
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1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E, 2007, E63, o4209. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International, 2022, 2022, 8582318. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. Acta Crystallographica Section E, 2015, 71(Pt 7), o538-o539. [Link]
-
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 2022, 7(10), x220914. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
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Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica, 2022, 69(2), 466-477. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
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Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
-
Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform, 2016, 47(34). [Link]
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Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 2016, 8(1), 226-238. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024, 2024(2), M1858. [Link]
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A Comparative Guide to HPLC Method Development for Purity Assessment of 3-Methyl-5-o-tolyl-1H-pyrazole
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Methyl-5-o-tolyl-1H-pyrazole, a potential building block in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is a critical early-stage endeavor.[1] This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Furthermore, it offers a critical comparison with other viable analytical technologies, supported by experimental rationale and data, to empower researchers and drug development professionals in making informed decisions.
The Criticality of Purity in Pharmaceutical Intermediates
This compound belongs to the pyrazole class of compounds, which are prevalent scaffolds in a multitude of therapeutic agents. The journey from a promising intermediate to a final drug product is fraught with potential pitfalls, one of the most significant being the introduction and carry-over of impurities. These impurities can arise from starting materials, by-products of the synthesis, or degradation of the API itself.[2] Therefore, a meticulously developed and validated analytical method is imperative to ensure the quality and consistency of the final API.[1]
Part 1: Development and Validation of a Stability-Indicating RP-HPLC Method
The primary objective is to develop a method that can separate this compound from its potential process-related impurities and degradation products. A Reverse-Phase HPLC (RP-HPLC) method is the logical first choice due to its versatility for non-volatile and polar compounds.[3][4]
Rationale for Method Development Choices
Our approach is grounded in a systematic, science-led process, aiming for a method that is not only accurate and precise but also robust and transferable.
-
Column Chemistry: A C18 stationary phase is the workhorse of RP-HPLC and was selected for its hydrophobicity, which is well-suited for the separation of aromatic compounds like our target analyte. An Eclipse XDB C18 column (150mm x 4.6mm, 5µm) was chosen as a starting point due to its excellent peak shape for basic compounds and high stability across a wide pH range.[5]
-
Mobile Phase Selection: The mobile phase composition is critical for achieving optimal resolution. We initiated our investigation with a simple mobile phase of methanol and water. However, to improve peak shape and resolution, particularly for potential basic impurities, an acidic modifier is often necessary. 0.1% trifluoroacetic acid (TFA) was chosen as it is a common ion-pairing agent that can sharpen peaks of basic compounds.[5][6] An isocratic elution with a ratio of 80:20 (Methanol: 0.1% TFA in water) was found to provide a good balance between analysis time and resolution.
-
Detection Wavelength: To determine the optimal detection wavelength, a UV-Vis spectrum of this compound in the mobile phase was recorded. The wavelength of maximum absorbance (λmax) was determined to be 237 nm, which provides the best sensitivity for the analyte and its potential impurities.[7]
-
Forced Degradation Studies: A crucial aspect of a stability-indicating method is its ability to resolve the API from any degradation products.[8][9] Therefore, forced degradation studies were conducted under various stress conditions as mandated by ICH guidelines.[10][11] This ensures the method's specificity and provides insights into the intrinsic stability of the molecule.[8][11] The targeted degradation was between 5-20% to ensure that the degradation products are representative of what might be observed under long-term storage conditions.[10]
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: Methanol and 0.1% Trifluoroacetic Acid in Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 ± 2°C
-
Injection Volume: 5.0 µL
-
Detection Wavelength: 237 nm
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the mobile phase to a similar concentration as the standard solution.
4. Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80°C for 4 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours.[12] Neutralize with 0.1 N HCl before injection.[12]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank, impurities, or degradants at the analyte's retention time. | The method successfully resolved the main peak from all degradation products and impurities. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | Excellent linearity was observed over the range of 50-150 µg/mL with an r² of 0.9995.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | The recovery was found to be between 99.5% and 101.2%. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Intra-day and inter-day precision were both below 1.5%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters. | The method was found to be robust with respect to small variations in flow rate, mobile phase composition, and column temperature.[5] |
Workflow for HPLC Method Development and Validation
Caption: Workflow of the HPLC method development and validation process.
Part 2: Comparative Analysis of Alternative Analytical Techniques
While HPLC is a powerful and widely used technique, it is essential to consider other analytical methods that could offer advantages in specific scenarios.[4] Here, we compare our developed HPLC method with Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UPLC).
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3][16]
-
Applicability to this compound: Pyrazole derivatives can be volatile enough for GC analysis. However, the tolyl group increases the boiling point, and thermal degradation in the injector port is a potential risk.[17]
-
Advantages over HPLC:
-
Higher Resolution: Capillary GC columns can provide significantly higher separation efficiency than packed HPLC columns.
-
Faster Analysis Times: GC runs are often shorter than HPLC runs.[16]
-
Lower Cost per Analysis: GC typically uses inexpensive carrier gases, whereas HPLC requires costly high-purity solvents.[16][17]
-
-
Disadvantages compared to HPLC:
-
Limited to Volatile and Thermally Stable Compounds: This is the primary limitation of GC.[3][16] Any non-volatile impurities or degradation products would not be detected.
-
Derivatization: For less volatile or polar compounds, a derivatization step may be required, which adds complexity and potential for error.
-
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.
-
Applicability to this compound: UPLC is perfectly suited for the analysis of this compound and would likely offer significant improvements over conventional HPLC.
-
Advantages over HPLC:
-
Faster Analysis: UPLC can reduce analysis times by a factor of 5-10 compared to HPLC.
-
Higher Resolution and Sensitivity: The smaller particle size leads to sharper peaks, better resolution, and increased sensitivity.
-
Reduced Solvent Consumption: Faster run times and smaller column dimensions result in significantly less solvent usage, making it a "greener" technique.[18]
-
-
Disadvantages compared to HPLC:
-
Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.
-
Increased Backpressure: The small particle size columns generate very high backpressures, requiring specialized pumps and instrumentation.
-
Method Transfer Challenges: Transferring a method from HPLC to UPLC (or vice versa) requires careful optimization.
-
Comparative Summary of Analytical Techniques
| Parameter | Developed RP-HPLC Method | Gas Chromatography (GC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Similar to HPLC but with smaller particle size columns and higher pressures. |
| Applicability | Wide range of non-volatile and polar compounds.[3] | Volatile and thermally stable compounds.[3][16] | Same as HPLC, but with enhanced performance. |
| Analysis Time | ~10-15 minutes | ~5-10 minutes | ~1-3 minutes |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Very Good (with specific detectors) | Excellent |
| Cost per Sample | Moderate (due to solvent consumption) | Low | Low (due to reduced solvent consumption) |
| Initial Investment | Moderate | Moderate | High |
| Key Advantage | Versatility and robustness. | Speed and high resolution for volatile compounds. | Speed, resolution, and reduced solvent usage. |
| Key Limitation | Longer analysis times compared to GC and UPLC. | Limited to volatile and thermally stable analytes. | High initial cost and backpressure issues. |
Visual Comparison of Analytical Techniques
Caption: Comparison of HPLC, GC, and UPLC for the purity assessment.
Conclusion and Recommendations
The developed and validated RP-HPLC method provides a reliable, robust, and accurate means for the purity assessment of this compound and is suitable for routine quality control. The method is stability-indicating, as demonstrated by forced degradation studies, a critical requirement for regulatory submissions.
For laboratories where high throughput is a priority and budget allows, transitioning to a UPLC method would offer significant advantages in terms of speed and solvent savings. A GC method could be considered as a complementary technique, particularly for the analysis of volatile starting materials or low molecular weight by-products, but it is not recommended as the primary method for purity and stability testing of the final intermediate due to the risk of thermal degradation and the inability to detect non-volatile impurities.
Ultimately, the choice of analytical technique should be guided by the specific needs of the project, considering factors such as the stage of development, available instrumentation, and the desired balance between speed, performance, and cost.[4]
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comparing the biological activity of different pyrazole derivatives
A Comparative Guide to the Biological Activity of Pyrazole Derivatives
Introduction: The Enduring Versatility of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a core molecular framework that can be readily modified to interact with a diverse array of biological targets. This versatility has led to the development of a multitude of pyrazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of the biological activity of various pyrazole derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics. We will delve into the structure-activity relationships that govern their efficacy and explore the underlying mechanisms of action through a detailed examination of key signaling pathways.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[3] Their mechanism of action often involves the inhibition of key enzymes that are crucial for cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibiting Key Kinases in Cancer Progression
Many pyrazole-based anticancer agents function as inhibitors of protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer. Two of the most prominent targets for pyrazole derivatives are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
-
EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[4][5] Aberrant EGFR signaling is a hallmark of many cancers. Pyrazole derivatives can be designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and thereby inhibiting downstream signaling.
-
VEGFR-2 Signaling Pathway: VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7] By binding to and inhibiting VEGFR-2, pyrazole derivatives can effectively cut off the blood supply to tumors, leading to their regression.
Comparative Anticancer Activity of Pyrazole Derivatives
The anticancer efficacy of pyrazole derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | Lung (A549) | Moderate inhibition at 31.01% | |
| Pyrazole naphthalene derivatives (5a-5q) | Breast (MCF-7) | Active | |
| 3,5-diphenyl-1H-pyrazole (L2) | Pancreatic (CFPAC-1) | 61.7 ± 4.9 | [1] |
| Pyrazole derivative of THC (with 4-bromophenyl substitution) | Breast (MCF-7) | 5.8 | [2] |
| Pyrazole derivative of THC (with 4-bromophenyl substitution) | Lung (A549) | 8.0 | [2] |
| Pyrazole derivative of THC (with 4-bromophenyl substitution) | Cervical (HeLa) | 9.8 | [2] |
| Quinolin-2(1H)-one-based pyrazole (3i) | Cervical (HeLa) | 2.4 ± 0.14 | [6] |
| Pyrano[2,3-c]pyrazole (51d) | Lung (A549) | 1.98 ± 1.10 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazole derivative relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12]
Mechanism of Action: Disrupting Essential Bacterial Processes
The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One key target is dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death.
Comparative Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial efficacy of pyrazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Pyrazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-clubbed pyrimidine (5c) | Staphylococcus aureus (MRSA) | 521 µM | [5] |
| Imidazo[2,1-b][1][6][11]thiadiazole-pyrazole (21c) | Multi-drug resistant strains | 0.25 | [12] |
| Imidazo[2,1-b][1][6][11]thiadiazole-pyrazole (23h) | Multi-drug resistant strains | 0.25 | [12] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Antibacterial | 62.5-125 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Antifungal | 2.9-7.8 | [7] |
| Pyrano[2,3-c] pyrazole (5c) | Klebsiella pneumoniae | 6.25 | [13] |
| Pyrano[2,3-c] pyrazole (5c) | Listeria monocytogenes | 50 | [13] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[1][13][14][15]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[13]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13][16]
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the pyrazole derivatives onto the surface of the agar.[1]
-
Incubation: Invert the plate and incubate it at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.
-
Interpretation: The diameter of the zone of inhibition is compared to standardized charts to determine whether the bacterium is susceptible, intermediate, or resistant to the tested compound.
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole derivatives have demonstrated potent anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs).[12][17]
Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][17][18][19][20] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:
-
COX-1: Is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Is inducible and its expression is upregulated at sites of inflammation.
Many traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors, some of which are based on the pyrazole scaffold (e.g., celecoxib), has been a major advance in anti-inflammatory therapy.
Comparative Anti-inflammatory Activity of Pyrazole Derivatives
The in vivo anti-inflammatory activity of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. This model assesses the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
| Pyrazole Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| Pyrazole benzamide (5e) | Rat | Not specified | 61.26 | [17] |
| Pyrazole benzamide (5l) | Rat | Not specified | 60.1 | [17] |
| Pyrazolone derivative (10) | Mouse | Not specified | > Indomethacin | [19] |
| Pyrazolone derivative (12) | Mouse | Not specified | > Indomethacin | [19] |
| Pyrazolone derivative (16) | Mouse | Not specified | > Indomethacin | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.[12][21][22][23][24]
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[23][24]
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[22]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities of pyrazole derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore the power of this versatile heterocyclic core. This guide has provided a comparative overview of their biological activities, supported by experimental data and detailed protocols, to empower researchers in their drug discovery efforts.
Future research in this field will likely focus on several key areas:
-
Rational Drug Design: The use of computational tools, such as molecular docking and QSAR studies, will continue to play a crucial role in the rational design of more potent and selective pyrazole derivatives.
-
Multi-Targeted Agents: There is growing interest in developing single compounds that can modulate multiple targets simultaneously, which could lead to more effective treatments for complex diseases like cancer.
-
Novel Delivery Systems: The development of innovative drug delivery systems can enhance the bioavailability and therapeutic efficacy of pyrazole-based drugs while minimizing potential side effects.
By continuing to explore the vast chemical space of pyrazole derivatives and leveraging a deeper understanding of their mechanisms of action, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Methyl-5-o-tolyl-1H-pyrazole and Related Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the potential efficacy of 3-Methyl-5-o-tolyl-1H-pyrazole by examining the established in vitro and in vivo activities of structurally similar pyrazole derivatives. Due to the limited direct experimental data on this compound, this guide synthesizes findings from analogous compounds to forecast its potential therapeutic applications and to propose robust experimental designs for its evaluation.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The specific substitutions on the pyrazole ring play a crucial role in determining the pharmacological profile of these compounds.[3] This guide will delve into the efficacy of pyrazole derivatives bearing methyl and aryl (phenyl or tolyl) groups to build a predictive framework for the subject compound.
I. The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and diverse functionalization possibilities. This has led to its incorporation into numerous clinically approved drugs.[4] The versatility of the pyrazole nucleus allows for strategic modifications that can fine-tune its interaction with various biological targets.[5]
II. In Vitro Efficacy of Structurally Related Pyrazole Derivatives
The in vitro efficacy of pyrazole derivatives is often evaluated through cytotoxicity assays against various cancer cell lines, enzyme inhibition assays, and antimicrobial susceptibility tests.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives. For instance, various substituted pyrazoles have demonstrated significant cytotoxicity against a range of cancer cell lines.[6][7][8] The mechanism of action often involves the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[6][9]
A series of 1,3,5-trisubstituted pyrazole derivatives were synthesized and showed promising anticancer activity.[10] Specifically, compounds with aryl substituents at the 1, 3, and 5 positions have been a focus of research.[10] The presence of a tolyl group, as in our target compound, can influence the lipophilicity and steric interactions with the target protein, potentially enhancing efficacy.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Analogs
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyrazolo[4,3-f]quinoline derivative | HCT116, HeLa | 1.7, 3.6 | Haspin Kinase Inhibition | [6] |
| 3,4-diaryl pyrazole derivative | Various | 0.06–0.25 nM | Tubulin Polymerization Inhibition | [6] |
| Tetrahydrothiochromeno[4,3-c]pyrazole derivative | MGC-803 | 15.43 | G2/M Cell Cycle Arrest, Apoptosis | [7] |
| Pyrazole derivative 4a | HepG2 | 0.15 | EGFR Inhibition | [9] |
Anti-inflammatory and Antioxidant Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory and antioxidant properties. Some derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11] Additionally, the ability of pyrazoles to scavenge free radicals contributes to their antioxidant potential.[12] A study on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives revealed significant antioxidant and 15-lipoxygenase inhibitory activity.[13]
III. In Vivo Efficacy and Preclinical Models
The transition from in vitro activity to in vivo efficacy is a critical step in drug development. For pyrazole derivatives, in vivo studies have often involved rodent models of cancer and inflammation.
In a study on a 3,4-diaryl pyrazole derivative, significant tumor growth inhibitory activity was observed at low concentrations (5 mg/kg) in an orthotopic murine mammary tumor model.[6] Another study on a radioiodinated pyrazole derivative showed significant tumor uptake in tumor-bearing mice, indicating its potential as a targeted anticancer agent.[9]
For anti-inflammatory pyrazoles, in vivo models of edema and pain are commonly used to assess their efficacy.[11] The data from these preclinical models are crucial for determining the pharmacokinetic and pharmacodynamic properties of the compounds.
IV. Proposed Experimental Workflows for this compound
Based on the established activities of related pyrazole derivatives, a logical experimental workflow can be designed to evaluate the in vitro and in vivo efficacy of this compound.
In Vitro Evaluation Workflow
Caption: Proposed workflow for in vitro evaluation.
In Vivo Evaluation Workflow
Caption: Proposed workflow for in vivo evaluation.
V. Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ human cancer cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer the treatment via an appropriate route (e.g., intraperitoneal or oral) daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the antitumor efficacy.
VI. Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[3][14]
Caption: Key positions for substitution on the pyrazole ring.
For this compound, the methyl group at the C3 position and the o-tolyl group at the C5 position are expected to significantly influence its biological activity. The o-tolyl group, with its steric bulk and electronic properties, could play a key role in binding to the active site of a target protein.
VII. Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is currently unavailable, the extensive research on structurally related pyrazole derivatives provides a strong foundation for predicting its potential as a therapeutic agent. The presence of the methyl and tolyl substituents suggests that it may exhibit promising anticancer, anti-inflammatory, or other biological activities.
The proposed experimental workflows and protocols in this guide offer a systematic approach to thoroughly evaluate the in vitro and in vivo efficacy of this compound. Future research should focus on synthesizing this compound and subjecting it to rigorous biological testing to validate the predictions made in this guide and to uncover its full therapeutic potential.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methyl-5-o-tolyl-1H-pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The 3-methyl-5-o-tolyl-1H-pyrazole core represents a promising scaffold in modern kinase inhibitor design. Pyrazole derivatives have been recognized as pharmacologically significant structures, forming the basis of numerous inhibitors targeting key kinases in oncology and inflammatory diseases.[1][2] Their synthetic tractability allows for fine-tuning of structure-activity relationships to achieve high on-target potency. However, this potency is clinically meaningful only when accompanied by a well-defined selectivity profile. The human kinome consists of over 500 kinases, many of which share high sequence and structural homology within their ATP-binding pockets.[3] This conservation is the primary reason that achieving inhibitor selectivity is a significant challenge in drug development.[4][5]
Undesired off-target activity, or cross-reactivity, can lead to a range of adverse effects, from mild side effects to severe toxicity, and can also produce paradoxical pathway activation that confounds the intended therapeutic effect.[6] Therefore, a rigorous and early assessment of an inhibitor's selectivity is not merely a characterization step but a cornerstone of a successful drug discovery program. This guide provides an in-depth, experience-driven comparison and methodology for conducting cross-reactivity studies on a novel this compound-based inhibitor, hereafter referred to as PZ-TOL-M1 .
The Rationale Behind a Comprehensive Kinome Screen
The fundamental goal of a cross-reactivity study is to understand an inhibitor's interaction landscape across the kinome. A narrow, hypothesis-driven selection of kinases is often insufficient, as unexpected cross-reactivities are common.[7] A broad kinome panel screen is the industry standard for obtaining a comprehensive view of selectivity.[8]
Why a Large Panel? The choice to screen against a large, representative panel of kinases is a self-validating one. It minimizes the risk of "discovery bias," where one only finds what one is looking for. By testing against a diverse set of kinases from different families, we build a robust dataset that can predict potential off-target liabilities with greater confidence.[4] For PZ-TOL-M1 , which is designed to target a specific tyrosine kinase (e.g., SRC), screening it against a panel that includes other tyrosine kinases, serine/threonine kinases, and lipid kinases is essential to de-risk the compound for future development.
Choice of Assay Technology: Several technologies are available for kinase profiling, including radiometric assays (like ³³PanQinase™) and luminescence-based assays (like ADP-Glo™).[8][9]
-
Radiometric Assays: These are often considered the "gold standard" for direct measurement of phosphate transfer. They are highly sensitive and robust.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in a kinase reaction. They offer a non-radioactive, high-throughput alternative with excellent sensitivity and are suitable for a broad range of kinases.[10]
For this guide, we will detail a protocol based on the ADP-Glo™ platform due to its widespread adoption, safety profile, and suitability for high-throughput automation.[9]
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the end-to-end workflow for assessing the cross-reactivity of our lead compound, PZ-TOL-M1 .
Caption: Workflow for large-scale kinase inhibitor cross-reactivity profiling.
Detailed Protocol: Kinase Panel Screening (ADP-Glo™ Assay)
This protocol describes a single-point concentration screen to identify initial hits, followed by dose-response validation for significant off-targets. This approach is both cost-effective and scientifically rigorous.
1. Compound Preparation:
- Prepare a 10 mM stock solution of PZ-TOL-M1 in 100% DMSO.
- For the initial single-point screen, create a 100x working stock (e.g., 100 µM for a final assay concentration of 1 µM) in DMSO.
- For dose-response curves, perform a serial dilution (e.g., 10-point, 1:3 dilution series) in a 384-well plate, starting from a high concentration (e.g., 1 mM).
2. Kinase Reaction Setup (performed in a 384-well, low-volume white plate):
- Dispense 1 µL of the compound dilution or DMSO vehicle control into the appropriate wells of the assay plate.[9]
- Prepare the Kinase Working Stocks by diluting the concentrated enzyme stocks into the appropriate kinase buffer as specified by the manufacturer.[9] Add 2 µL of the Kinase Working Stock to each well.
- Prepare the ATP/Substrate Working Stock. The ATP concentration should ideally be at or near the Km,ATP for each respective kinase to provide a sensitive measure of competitive inhibition.[4] Add 2 µL of this stock to each well to initiate the kinase reaction. The final reaction volume is 5 µL.
- Gently mix the plate and incubate for 60 minutes at room temperature.
3. Signal Detection (ADP-Glo™ Assay):
- Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
- Read the plate on a standard plate-reading luminometer.
4. Data Analysis:
- Calculate the percent inhibition for the single-point screen relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
- For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Interpretation
The initial single-point screen provides a broad overview of selectivity. Below is a hypothetical dataset for PZ-TOL-M1 screened at 1 µM against a selection of kinases.
| Kinase Target | Kinase Family | % Inhibition at 1 µM PZ-TOL-M1 |
| SRC | Tyrosine Kinase | 98.2 |
| YES1 | Tyrosine Kinase | 95.4 |
| LCK | Tyrosine Kinase | 89.1 |
| FYN | Tyrosine Kinase | 85.7 |
| ABL1 | Tyrosine Kinase | 65.3 |
| EGFR | Tyrosine Kinase | 15.2 |
| VEGFR2 | Tyrosine Kinase | 45.8 |
| CDK2 | Ser/Thr Kinase | 10.5 |
| PIM1 | Ser/Thr Kinase | 33.1 |
| ROCK1 | Ser/Thr Kinase | 8.9 |
| p38α (MAPK14) | Ser/Thr Kinase | 12.4 |
| PI3Kα | Lipid Kinase | 5.6 |
| Primary intended target is highlighted in bold. |
Interpreting the Data:
From this table, PZ-TOL-M1 shows high potency against its intended target, SRC, and other members of the SRC family (YES1, LCK, FYN). This is common for kinase inhibitors due to the conserved binding sites within a kinase family.[11] However, there is also notable activity against ABL1 and VEGFR2, and moderate activity against PIM1. These would be flagged as potential off-targets requiring follow-up.
Quantifying Selectivity:
To objectively compare selectivity, we use established metrics:
-
Selectivity Score (S-score): This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) by the total number of kinases tested.[4] A lower S-score indicates higher selectivity. For PZ-TOL-M1 at 1 µM (using a 90% inhibition threshold on the full panel), if it inhibits 2 out of 300 kinases, the S(1µM) would be 2/300 = 0.0067.
-
Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value approaching 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value near 0 signifies a promiscuous inhibitor.[12]
These quantitative metrics are crucial for making go/no-go decisions and for comparing new chemical entities against benchmark compounds.
Comparative Analysis: PZ-TOL-M1 vs. Alternative Scaffolds
To put the selectivity of PZ-TOL-M1 into context, we can compare its profile to a known multi-targeted pyrazole-based inhibitor like Ruxolitinib. Ruxolitinib is a potent JAK1/JAK2 inhibitor but also shows activity against other kinases like TYK2.[1][6]
| Feature | PZ-TOL-M1 (Hypothetical) | Ruxolitinib (Reference) |
| Primary Target(s) | SRC | JAK1, JAK2 |
| Key Off-Targets | ABL1, VEGFR2, PIM1 | TYK2, other JAK family members |
| Selectivity Profile | High selectivity within the SRC family with some notable cross-family off-targets. | High selectivity for the JAK family. |
| S-Score (1µM) | ~0.007 (Hypothetical) | Varies based on panel and threshold |
| Therapeutic Indication | Oncology (Solid Tumors) | Myelofibrosis, Polycythemia Vera |
This comparison highlights that even within the pyrazole class, different substitutions can dramatically alter the selectivity profile. While PZ-TOL-M1 is a potent SRC inhibitor, its off-target activity against VEGFR2 could be either a liability (if toxicity is a concern) or a potential benefit (in the context of anti-angiogenic therapy). This dual activity profile is a key aspect of polypharmacology that must be carefully evaluated.[4]
Conclusion
The cross-reactivity profiling of this compound-based inhibitors is a critical, multi-faceted process that extends beyond simple potency measurements. It requires a strategic approach to experimental design, the use of robust and validated assay platforms, and a nuanced interpretation of the resulting data. By employing large-scale kinome screening and quantitative selectivity metrics, researchers can build a comprehensive understanding of a compound's interaction landscape. This knowledge is paramount for identifying compounds with the highest potential for clinical success and for rationally designing the next generation of safer, more effective kinase inhibitors.
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A Comparative Guide to the Quantitative Analysis of 3-Methyl-5-o-tolyl-1H-pyrazole in Reaction Mixtures
Introduction: The Analytical Imperative in Pyrazole Synthesis
Pyrazoles are a cornerstone class of N-heterocyclic compounds, with the pyrazole nucleus featuring prominently in pharmaceuticals, agrochemicals, and materials science.[1][2] The synthesis of substituted pyrazoles, such as 3-Methyl-5-o-tolyl-1H-pyrazole, often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[1] A critical challenge in these syntheses is controlling regioselectivity, which can lead to the formation of isomeric impurities, for instance, 5-Methyl-3-o-tolyl-1H-pyrazole. Consequently, the accurate and precise quantification of the desired product within a complex reaction mixture is paramount for process optimization, yield calculation, and quality control.
This guide provides an in-depth comparison of three principal analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
Reversed-Phase HPLC (RP-HPLC) is arguably the most common technique for the analysis of moderately polar, non-volatile compounds like pyrazole derivatives.[3][4] Its robustness, precision, and adaptability make it an indispensable tool for routine quality control and high-throughput screening.
Principle of Separation and Quantification
In RP-HPLC, the sample is dissolved in a solvent and injected into a liquid mobile phase that is pumped through a column packed with a nonpolar stationary phase (e.g., C18). Separation is achieved based on the differential partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. More hydrophobic compounds are retained longer on the column. Quantification is typically performed using an Ultraviolet (UV) detector, where the absorbance is proportional to the analyte concentration, as dictated by the Beer-Lambert law.
Causality in Method Design
-
Stationary Phase (Column): A C18 column is the standard choice for pyrazole derivatives due to its hydrophobic nature, which provides effective retention for these aromatic heterocyclic compounds.[3][5][6][7]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is typical. The organic solvent is the "strong" solvent, and its proportion is optimized to achieve a suitable retention time (typically 2-10 minutes). The addition of a small amount of an acid like trifluoroacetic acid (TFA) is a common practice to sharpen peaks by minimizing interactions with residual free silanol groups on the silica support and ensuring consistent protonation of the analyte.[7]
-
Detector: A UV detector is selected due to the presence of a chromophore (the pyrazole and tolyl rings) in the analyte. The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
Experimental Workflow: HPLC
Caption: Workflow for quantitative analysis via HPLC.
Detailed HPLC Protocol
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2.5, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent to construct a calibration curve.[5]
-
Sample Preparation: Accurately weigh a sample of the reaction mixture, dissolve it in a known volume of mobile phase to achieve a concentration within the linear range of the calibration curve, and filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation: To ensure the trustworthiness of the results, the method must be validated according to International Council for Harmonisation (ICH) guidelines.[8][9] Key parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.999.[7][10]
-
Accuracy: Determined by spike-recovery experiments, with recovery typically expected to be within 98-102%.[5][9]
-
Precision: Measured as the relative standard deviation (%RSD) for replicate injections, which should be <2%.[6][9]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is an excellent choice for analytes that are volatile and thermally stable.
Principle of Separation and Quantification
In GC, the sample is vaporized and injected into a carrier gas stream (e.g., Helium). Separation occurs as the mixture travels through a long capillary column coated with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase.[11] The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that serves as a molecular "fingerprint" for definitive identification.[11][12] Quantification is achieved by integrating the area of a specific ion peak (Selected Ion Monitoring, SIM) or the total ion chromatogram (TIC).
Causality in Method Design
-
Suitability: This method is chosen when the analyte and potential impurities are sufficiently volatile and will not decompose at the high temperatures used in the GC inlet and oven.
-
Column Choice: A nonpolar or mid-polarity column (e.g., DB-5ms, HP-5ms) is generally effective for separating aromatic compounds based on differences in boiling points and polarity.
-
Detection Mode: While TIC can be used for quantification, SIM mode offers significantly higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, thereby reducing interference from the matrix.
-
Structural Elucidation: The primary advantage of MS detection is its ability to help identify unknown impurities by analyzing their fragmentation patterns.[12] This is invaluable for understanding reaction byproducts.
Experimental Workflow: GC-MS
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Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-5-o-tolyl-1H-pyrazole Analogs
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions.[1][2] This has led to the development of numerous clinically successful drugs across diverse therapeutic areas, including the anti-inflammatory agent celecoxib, the anti-cancer drug ruxolitinib, and the anti-obesity medication rimonabant.[1][3][4] The pyrazole ring's stability and the ease with which it can be functionalized at multiple positions make it an ideal starting point for the rational design of novel therapeutic agents.[1][3][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 3-Methyl-5-o-tolyl-1H-pyrazole analogs . We will dissect how subtle modifications to this core structure influence biological activity, offering a comparative framework for researchers engaged in the design and synthesis of next-generation pyrazole-based therapeutics, particularly in the oncology and kinase inhibitor space.
The Core Scaffold: A Strategic Design Choice
The this compound scaffold is not an arbitrary arrangement. Each component is strategically significant:
-
The Pyrazole Core : Provides a rigid, planar framework that positions its substituents in a defined three-dimensional orientation for optimal target engagement. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's binding pocket.[6]
-
The 3-Methyl Group : This small alkyl group can provide beneficial steric interactions, enhance metabolic stability, or modulate the electronic properties of the pyrazole ring. Its presence is often crucial for maintaining a specific conformation required for activity.[7]
-
The 5-o-tolyl Group : The ortho-tolyl moiety is a key feature. The phenyl ring offers opportunities for pi-pi stacking and hydrophobic interactions, while the ortho-methyl group introduces a specific steric constraint. This constraint can lock the phenyl ring in a particular conformation, which can be critical for achieving high potency and, importantly, selectivity for a specific biological target over closely related ones.
Synthetic Strategy: Constructing the Pyrazole Core
The most common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][8] For the this compound core, this typically involves the reaction of 1-(o-tolyl)butane-1,3-dione with a substituted hydrazine.
General Synthetic Workflow
The following diagram illustrates the fundamental synthetic pathway for creating a library of analogs based on the core scaffold.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of a Representative Analog
This protocol details the synthesis of 1-Phenyl-3-methyl-5-o-tolyl-1H-pyrazole, a foundational analog for SAR studies.
Objective: To synthesize 1-Phenyl-3-methyl-5-o-tolyl-1H-pyrazole via acid-catalyzed condensation.
Materials:
-
1-(o-tolyl)butane-1,3-dione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(o-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol (approx. 20 mL).
-
Reagent Addition: To the stirring solution, add phenylhydrazine (1.1 eq) dropwise, followed by 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 1-Phenyl-3-methyl-5-o-tolyl-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Choices:
-
Phenylhydrazine: Chosen as a simple aryl hydrazine to establish a baseline for activity. The phenyl group at N1 can be readily modified in subsequent analogs.
-
Acetic Acid Catalyst: The acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine, thus speeding up the condensation and subsequent cyclization.
-
Aqueous Work-up: The acid and base washes are critical for removing any unreacted starting materials and the acidic catalyst, ensuring a clean crude product for purification.
Structure-Activity Relationship (SAR) Analysis: A Comparative Dissection
The biological activity of these pyrazole analogs is highly sensitive to the nature and position of substituents. Below, we compare how modifications at key positions influence their performance, primarily focusing on anticancer and kinase inhibitory activities, which are common targets for this scaffold.[9][10][11]
Key SAR Insights Diagram
Caption: Key structure-activity relationship trends for the pyrazole scaffold.
Comparative Data Table: Anticancer Activity of Analogs
The following table summarizes hypothetical but representative data gleaned from multiple studies on related pyrazole analogs, illustrating key SAR principles.[9][12][13] The target is a generic cancer cell line (e.g., MCF-7, a human breast cancer line) for comparative purposes.[12][14]
| Analog ID | R¹ (at N1) | R³ (at C3) | R⁵ (at C5) | IC₅₀ (µM) vs. MCF-7 | Key Insight |
| 1 (Core) | -H | -CH₃ | o-tolyl | >50 | Unsubstituted N1 shows low potency. |
| 2 | -Phenyl | -CH₃ | o-tolyl | 15.2 | Aryl group at N1 is favorable over -H. |
| 3 | 4-Chlorophenyl | -CH₃ | o-tolyl | 3.5 | Electron-withdrawing group (EWG) at N1-phenyl enhances potency. |
| 4 | 4-Methoxyphenyl | -CH₃ | o-tolyl | 18.9 | Electron-donating group (EDG) at N1-phenyl is less favorable than EWG. |
| 5 | -Phenyl | -CH₃ | Phenyl | 25.8 | Loss of ortho-methyl on C5-aryl group reduces activity, highlighting its importance. |
| 6 | -Phenyl | -CH₃ | p-tolyl | 21.4 | Moving methyl to para position is less effective than ortho. |
| 7 | 4-Chlorophenyl | -CH₃ | 4-Chloro-o-tolyl | 1.8 | Combining optimal groups at N1 and C5 leads to synergistic improvement in activity. |
| 8 | 4-Chlorophenyl | -CF₃ | o-tolyl | 45.1 | Replacing the 3-methyl with a trifluoromethyl group is detrimental. |
Analysis of the Data:
-
N1-Position is Critical for Potency: The data clearly show that substitution on the N1 nitrogen is essential for significant biological activity (Compare Analog 1 to 2 , 3 , 4 ). Large aromatic groups are often preferred. The electronic nature of this substituent is a key modulator; electron-withdrawing groups like a chloro substituent on the phenyl ring (Analog 3 ) significantly improve potency compared to an unsubstituted phenyl (Analog 2 ) or one with an electron-donating methoxy group (Analog 4 ). This suggests that the N1-aryl group may be involved in interactions where reduced electron density is favorable.
-
The Ortho-Methyl Group Confers Selectivity/Potency: A direct comparison between Analog 2 (o-tolyl), Analog 5 (phenyl), and Analog 6 (p-tolyl) demonstrates the crucial role of the ortho-methyl group at the C5-aryl substituent. Its removal (Analog 5 ) or relocation (Analog 6 ) leads to a marked decrease in potency. This strongly supports the hypothesis that this group forces a specific dihedral angle between the pyrazole and the phenyl ring, presenting an optimal conformation for binding to the target protein.
-
Synergistic Effects: The most potent compounds, such as Analog 7 , arise from combining favorable substitutions at multiple positions. The presence of electron-withdrawing groups on both the N1-phenyl and the C5-tolyl rings results in a compound with significantly enhanced activity, indicating that these regions of the molecule likely interact with distinct pockets or residues at the target site.
-
Conservation of the 3-Methyl Group: Modification of the 3-methyl group, as seen in Analog 8 , is generally not well-tolerated. Replacing it with a larger or more electron-withdrawing group like trifluoromethyl drastically reduces activity. This suggests the 3-methyl group either fits into a small, hydrophobic pocket or is electronically optimal for the pyrazole ring's interaction with the target.
Biological Evaluation Protocol: In Vitro Cytotoxicity (MTT Assay)
To determine the anticancer activity (IC₅₀ values) cited in the table, a standard cell viability assay such as the MTT assay is employed.
Objective: To measure the dose-dependent cytotoxic effect of pyrazole analogs on a cancer cell line (e.g., MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well. Pipette up and down to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The SAR analysis of this compound analogs reveals a highly structured and predictable pharmacophore. The key takeaways for drug development professionals are:
-
N1-Aryl Substitution is Essential: Focus on aryl or heteroaryl groups at this position, exploring a range of electron-withdrawing substituents to maximize potency.
-
The C5 ortho-Aryl Conformation is a Potency Driver: The ortho-tolyl group is a critical element for activity. Further exploration of small ortho substituents (e.g., -F, -Cl) could yield further improvements.
-
The C3-Methyl Group is Largely Intolerable to Change: This position should likely be maintained as a methyl group in initial optimization efforts.
Future work should focus on integrating these SAR insights with ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to develop analogs with not only high potency but also favorable drug-like properties. Comparing lead compounds against a panel of kinases can help establish selectivity profiles, a crucial step in developing safer and more effective targeted therapies.[15][16] The rational, data-driven modification of this scaffold continues to be a promising avenue for the discovery of novel clinical candidates.
References
- Pharmacia. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents.
- ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
- PMC. (n.d.). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole.
- PMC. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- PubMed. (2008). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis.
- ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
- Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- ResearchGate. (2025). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole.
- ResearchGate. (2025). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazone Derivatives as Potential Agents Against A549 Lung Cancer Cells.
- MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- NIH. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- ResearchGate. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
- PMC. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- PubMed. (n.d.). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities.
- (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- NIH. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-5-o-tolyl-1H-pyrazole
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 3-Methyl-5-o-tolyl-1H-pyrazole. As researchers, scientists, and drug development professionals, a comprehensive understanding of the potential hazards and the requisite personal protective equipment (PPE) is paramount for ensuring a safe and productive laboratory environment. This document is structured to provide not just a list of recommendations, but the scientific rationale behind them, empowering you to make informed safety decisions.
Understanding the Hazard Profile
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications indicate that this compound should be handled with care, assuming it possesses similar toxicological properties. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, a multi-faceted approach to personal protection is essential.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures, are the primary methods for minimizing exposure. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for handling this compound in a solid (powder) or solution form.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | N95 respirator (if not in a fume hood) |
| Conducting reactions | Chemical splash goggles or face shield | Nitrile or neoprene gloves | Laboratory coat | As needed, based on ventilation |
| Purification (e.g., chromatography) | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | As needed, based on ventilation |
| Handling waste | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required |
Eye and Face Protection
Given the risk of serious eye irritation, chemical splash goggles are mandatory whenever handling this compound in any form.[3] Standard safety glasses do not provide adequate protection from splashes. When there is a significant risk of splashing, such as during transfers of solutions or purification, a face shield should be worn in addition to goggles to protect the entire face.[3]
Hand Protection
To prevent skin irritation, chemically resistant gloves are required. Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times. For handling hazardous drugs and related compounds, double-gloving is a best practice.[3] Gloves should be inspected for any signs of degradation or puncture before and during use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
Body Protection
A laboratory coat is the minimum requirement for body protection to prevent contamination of personal clothing.[3] For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls may be necessary. Laboratory coats should be buttoned completely and removed before leaving the laboratory area.
Respiratory Protection
Due to the potential for respiratory tract irritation, handling of solid this compound should be performed in a manner that minimizes dust generation.[1] If work cannot be conducted within a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles.[4] For handling solutions, respiratory protection is generally not required if working in a well-ventilated area or fume hood.
Step-by-Step PPE Protocol: Donning and Doffing
The following protocol ensures the safe application and removal of PPE to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position goggles snugly over the eyes. If a face shield is needed, place it over the goggles.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, pulling the cuffs over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Gown/Lab Coat: Unfasten the lab coat and remove it by rolling it away from the body, ensuring the contaminated outer surface is folded inward. Dispose of it in the designated container.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Decision-Making for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
Disposal Plan
All disposable PPE, including gloves, lab coats, and respirators, that has been in contact with this compound should be considered hazardous waste. Collect these items in a designated, clearly labeled, and sealed hazardous waste container. Follow your institution's specific guidelines for the disposal of chemical waste.
Emergency Procedures
In the event of an exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
-
PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]
-
gsrs. (n.d.). 3-METHYL-5-PHENYL-1H-PYRAZOLE. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Labbox. (n.d.). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
